molecular formula C8H10O3 B1293543 3-Hydroxy-4-methoxybenzyl alcohol CAS No. 4383-06-6

3-Hydroxy-4-methoxybenzyl alcohol

Cat. No.: B1293543
CAS No.: 4383-06-6
M. Wt: 154.16 g/mol
InChI Key: WHKRHBLAJFYZKF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzyl alcohol is a natural product found in Cucurbita pepo with data available.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methoxyphenol
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InChI

InChI=1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHKRHBLAJFYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195949
Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4383-06-6
Record name Isovanillyl alcohol
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Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol). The document details its chemical and physical characteristics, spectroscopic data, synthesis and reactions, and biological activities. Special emphasis is placed on its role as a metabolite of vanillic acid and its inhibitory effects on aldehyde oxidase and cellular dehydrogenases. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental insights and structured data presentation.

Chemical and Physical Properties

This compound is a substituted benzyl alcohol with the chemical formula C₈H₁₀O₃.[1][2] It is a solid at room temperature and presents as a metabolite of vanillic acid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-(hydroxymethyl)-2-methoxyphenol[2]
Synonyms Isovanillyl alcohol, 4-Methoxy-3-hydroxy benzyl alcohol[2][3]
CAS Number 4383-06-6[2][4]
Molecular Formula C₈H₁₀O₃[1][2][4]
Molecular Weight 154.16 g/mol [1][2]
Melting Point 135-137 °C[3]
Appearance Solid[3]
SMILES COc1ccc(CO)cc1O[1]
InChI 1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3[2]
InChIKey WHKRHBLAJFYZKF-UHFFFAOYSA-N[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsReference(s)
¹H NMR Spectra available, detailed assignments pending further literature review.[2]
¹³C NMR Spectra available, detailed assignments pending further literature review.[2][5]
FTIR Spectra available, key stretches expected for O-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.[2][4]
Mass Spectrometry Molecular ion peak consistent with the molecular weight. Fragmentation patterns can differentiate it from its isomers.[2][6][7]

Synthesis and Reactions

Synthesis from Isovanillin

A common laboratory-scale synthesis of this compound involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Reduction of Isovanillin

  • Dissolution: Dissolve isovanillin in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to isovanillin should be sufficient to ensure complete reduction (typically 1.5 to 2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material (isovanillin) is consumed.

  • Quenching and Extraction: Carefully add a saturated solution of sodium chloride to quench the excess NaBH₄. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Isovanillin Isovanillin Intermediate Alkoxyborate Intermediate Isovanillin->Intermediate Reduction NaBH4 Sodium Borohydride in Ethanol Product 3-Hydroxy-4-methoxybenzyl alcohol Intermediate->Product Hydrolysis (Quench) Quench Saturated NaCl (aq) Purification Extraction & Recrystallization Product->Purification

Caption: Synthetic workflow for this compound.

Oxidation Reaction

This compound can be oxidized to prepare other compounds of interest. For instance, it is used in the preparation of 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione through oxidation with Fremy's salt.[3]

Biological Activity and Pathways

This compound is recognized as a metabolite of vanillic acid and exhibits inhibitory activity against certain enzymes.[1]

Vanillic Acid Metabolic Pathway

Vanillic acid can be metabolized through various pathways in different organisms. One such pathway involves the reduction of vanillic acid to vanillin, which can then be further reduced to vanillyl alcohol. In some pathways, vanillic acid can be converted to this compound.

G Vanillic Acid Vanillic Acid Vanillin Vanillin Vanillic Acid->Vanillin Reduction Methoxyhydroquinone Methoxyhydroquinone Vanillic Acid->Methoxyhydroquinone Oxidative Decarboxylation This compound This compound Vanillin->this compound Reduction

Caption: Simplified metabolic pathways of vanillic acid.

Enzyme Inhibition

This compound has been shown to inhibit the activity of aldehyde oxidase and cellular dehydrogenases.[1]

Aldehyde Oxidase Inhibition: Aldehyde oxidases are molybdo-flavoenzymes that catalyze the oxidation of aldehydes and various N-heterocyclic compounds.[8][9] The inhibition of this enzyme can have significant implications in drug metabolism.

Experimental Protocol: Aldehyde Oxidase Inhibition Assay

A typical in vitro assay to determine the inhibitory potential of a compound against aldehyde oxidase involves the following steps:

  • Preparation of Reagents: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing the aldehyde oxidase enzyme source (e.g., human liver cytosol), a probe substrate (e.g., phthalazine), and the test inhibitor (this compound) at various concentrations.[10]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination and Analysis: After a specific time, terminate the reaction (e.g., by adding a strong acid). Analyze the formation of the metabolite from the probe substrate using a suitable analytical method, such as LC-MS/MS.[11]

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_0 Assay Components Enzyme Aldehyde Oxidase (Human Liver Cytosol) Incubation Incubate at 37°C Enzyme->Incubation Substrate Probe Substrate (e.g., Phthalazine) Substrate->Incubation Inhibitor 3-Hydroxy-4-methoxybenzyl alcohol (Test Compound) Inhibitor->Incubation Analysis LC-MS/MS Analysis of Metabolite Incubation->Analysis IC50 IC50 Determination Analysis->IC50

Caption: Workflow for an aldehyde oxidase inhibition assay.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

Hazard StatementDescriptionReference(s)
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis from readily available starting materials and its role as a metabolite and enzyme inhibitor make it a subject of interest for researchers in medicinal chemistry and drug metabolism. This guide provides a foundational understanding of its core properties, offering a starting point for further investigation and application in scientific research.

References

An In-Depth Technical Guide to Isovanillyl Alcohol: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), a structural isomer of the more commonly known vanillyl alcohol, is a phenolic compound with emerging interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, CAS registry number, and key physicochemical properties. Detailed experimental protocols for its synthesis and purification are presented, alongside methodologies for evaluating its biological activities. Notably, this guide explores the neuroprotective and anti-inflammatory potential of isovanillyl alcohol, highlighting its modulatory effects on key signaling pathways relevant to drug development.

Chemical Identity and Properties

Isovanillyl alcohol is a benzenediol derivative with a chemical formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .

Chemical Structure:

Chemical structure of isovanillyl alcohol

CAS Number: 4383-06-6

The structural arrangement of the hydroxyl and methoxy groups on the benzene ring distinguishes isovanillyl alcohol from its isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). This seemingly minor difference can have significant implications for its biological activity and metabolic fate.

Table 1: Physicochemical Properties of Isovanillyl Alcohol

PropertyValueReference
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 136 °C[1]
Solubility Soluble in water, ethanol, and ether

Synthesis and Purification

The primary synthetic route to isovanillyl alcohol involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The following protocol is a standard laboratory procedure for this transformation.

Experimental Protocol: Synthesis of Isovanillyl Alcohol from Isovanillin

Materials:

  • Isovanillin

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isovanillin in methanol with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions to the cooled solution. The molar ratio of isovanillin to sodium borohydride should be approximately 1:1.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cautiously add 1 M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and adjust the pH to ~7.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude isovanillyl alcohol.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude isovanillyl alcohol

  • Toluene or a mixture of ethyl acetate and hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude isovanillyl alcohol in a minimal amount of hot toluene or an ethyl acetate/hexane mixture in an Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activities and Experimental Protocols

Isovanillyl alcohol and its isomer, vanillyl alcohol, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] The experimental protocols outlined below are commonly used to assess these properties.

Antioxidant Activity

The antioxidant capacity of isovanillyl alcohol can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of isovanillyl alcohol in methanol.

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • In a 96-well plate, add different concentrations of the isovanillyl alcohol solution.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of the isovanillyl alcohol solution to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and incubate for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory and neuroprotective properties of isovanillyl alcohol are often investigated through its ability to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. While direct evidence for isovanillyl alcohol's interaction with these pathways is still emerging, the activity of its close isomer, vanillyl alcohol, provides a strong rationale for investigation.[2][4][5]

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[6][7][8][9][10] Its activation leads to the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes induces Isovanillyl_Alcohol Isovanillyl Alcohol Isovanillyl_Alcohol->IKK inhibits?

NF-κB Signaling Pathway and Potential Inhibition by Isovanillyl Alcohol.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[11][12][13][14] The ERK pathway, a key branch of the MAPK family, is particularly important for cell survival.

MAPK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., CREB) Nucleus->Transcription_Factors activates Cell_Survival Cell Survival & Proliferation Transcription_Factors->Cell_Survival promotes Isovanillyl_Alcohol Isovanillyl Alcohol Isovanillyl_Alcohol->ERK activates?

MAPK/ERK Signaling Pathway and Potential Activation by Isovanillyl Alcohol.

Conclusion

Isovanillyl alcohol presents a compelling profile for further investigation in the realms of drug discovery and development. Its straightforward synthesis, coupled with its potential antioxidant, anti-inflammatory, and neuroprotective properties, makes it an attractive molecule for medicinal chemists and pharmacologists. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of isovanillyl alcohol and its derivatives. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities, particularly its interactions with key signaling pathways, to pave the way for its potential clinical applications.

References

The Enigmatic Presence of 3-Hydroxy-4-methoxybenzyl Alcohol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxybenzyl alcohol, a phenolic compound with the chemical formula C₈H₁₀O₃, has been noted for its potential biological activities, including its role as a metabolite of vanillic acid and an inhibitor of aldehyde oxidase. Despite its intriguing biochemical properties, its natural occurrence is not extensively documented, presenting a challenge and an opportunity for natural product researchers. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biochemical context, and relevant experimental data.

Natural Occurrence

While direct evidence is limited, the presence of related phenolic compounds in the Cucurbita genus is well-documented. Studies on various Cucurbita species, including C. pepo, have identified a range of phenolic acids and their derivatives, which suggests a metabolic capacity for producing diverse phenolic structures.[3][4][5][6]

Biochemical Significance and Metabolic Pathways

This compound is recognized as a metabolite of vanillic acid. The metabolism of vanillic acid is a key pathway in the degradation of lignin and other aromatic compounds by various microorganisms. This pathway is also relevant in the context of food science and biotechnology for the production of natural vanillin.

The metabolic fate of vanillic acid can proceed through several routes, including reduction and decarboxylation. One major pathway involves the reduction of vanillic acid to vanillin, which is then further reduced to vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Another pathway involves the oxidative decarboxylation of vanillic acid to methoxyhydroquinone.

This compound has been shown to inhibit the activity of aldehyde oxidase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids. Aldehyde oxidases are a group of complex molybdo-flavoenzymes that play a significant role in the metabolism of a wide range of xenobiotics and endogenous compounds.

Below is a diagram illustrating the metabolic context of this compound in relation to vanillic acid metabolism and its inhibitory action on aldehyde oxidase.

Metabolic_Pathway cluster_vanillic_acid Vanillic Acid Metabolism cluster_enzyme_inhibition Enzyme Inhibition Vanillic_Acid Vanillic Acid Vanillin Vanillin Vanillic_Acid->Vanillin Reduction Methoxyhydroquinone Methoxyhydroquinone Vanillic_Acid->Methoxyhydroquinone Oxidative Decarboxylation Vanillyl_Alcohol Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol) Vanillin->Vanillyl_Alcohol Reduction Target 3-Hydroxy-4-methoxybenzyl alcohol Aldehyde_Oxidase Aldehyde Oxidase Target->Aldehyde_Oxidase Inhibits Aldehyde Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Aldehyde_Oxidase->Carboxylic_Acid Experimental_Workflow Start Plant Material (e.g., Cucurbita pepo fruit) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning or Solid-Phase Extraction Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography Pure_Compound Isolated Compound(s) Chromatography->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation Identification Identification of This compound Structure_Elucidation->Identification

References

Spectroscopic Profile of Isovanillyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), a key organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for isovanillyl alcohol is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for isovanillyl alcohol are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Isovanillyl Alcohol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR chemical shifts and coupling constants were not explicitly available in the provided search results. The data would typically be obtained from a spectral database or experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data for Isovanillyl Alcohol [1][2][3]

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC-OH (aromatic)
Data not available in search resultsC-OCH₃ (aromatic)
Data not available in search resultsC-CH₂OH (aromatic)
Data not available in search resultsAromatic CH
Data not available in search resultsAromatic CH
Data not available in search resultsAromatic CH
Data not available in search results-CH₂OH
Data not available in search results-OCH₃

Note: While the availability of ¹³C NMR data is confirmed[1][2][3], the specific peak assignments were not detailed in the search snippets. These values would be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for isovanillyl alcohol are presented below.

Table 3: IR Spectroscopic Data for Isovanillyl Alcohol [1][4][5]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-H (Alcohol & Phenol)Stretching
3100-3000C-H (Aromatic)Stretching
3000-2850C-H (Alkyl)Stretching
1600-1450C=C (Aromatic)Stretching
1260-1050C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Isovanillyl Alcohol [1][6]

m/zInterpretation
154Molecular ion [M]⁺
139[M - CH₃]⁺
125[M - CH₂OH]⁺
109Fragment
77Phenyl fragment

Note: The fragmentation pattern is predicted based on the structure of isovanillyl alcohol and common fragmentation pathways for benzyl alcohols.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of isovanillyl alcohol.

Materials:

  • Isovanillyl alcohol sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of isovanillyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 30° pulse and an acquisition time of around 4 seconds for compounds up to approximately 350 Daltons.[7]

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of isovanillyl alcohol to identify its functional groups.

Materials:

  • Isovanillyl alcohol sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: With the ATR crystal clean and unobstructed, perform a background scan to account for atmospheric absorbances.

  • Sample Application: Place a small amount of the solid isovanillyl alcohol sample onto the ATR crystal using a clean spatula.

  • Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan.

  • Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transform.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isovanillyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Isovanillyl alcohol sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of isovanillyl alcohol in a volatile solvent.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

  • MS Analysis:

    • As the isovanillyl alcohol elutes from the GC column, it enters the MS detector.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment ion, which can be used to deduce the structure of the molecule.

Synthetic Pathway Visualization

Isovanillyl alcohol can be synthesized via the reduction of isovanillin. This common synthetic transformation in organic chemistry provides a reliable route to the desired alcohol.

G cluster_workflow Synthesis of Isovanillyl Alcohol start Isovanillin reagent Sodium Borohydride (NaBH4) in Ethanol/Water start->reagent Reduction workup Acidic Workup (e.g., dilute HCl) reagent->workup Quenching product Isovanillyl Alcohol workup->product Isolation

Caption: Workflow for the synthesis of isovanillyl alcohol from isovanillin.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzyl Alcohol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Hydroxy-4-methoxybenzyl alcohol, also known as isovanillyl alcohol. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of chemical processes.

Core Physical and Chemical Properties

This compound is a methoxyphenol, an organic compound containing a methoxy group attached to the benzene ring of a phenol moiety.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 5-(hydroxymethyl)-2-methoxyphenol[2]
Synonyms Isovanillyl alcohol, 3-Hydroxy-4-methoxybenzenemethanol[3]
CAS Number 4383-06-6[2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2][4]
Melting Point 135-137 °C[5]
Boiling Point 315.8 ± 27.0 °C (Predicted)
Density 1.226 ± 0.06 g/cm³ (Predicted)
pKa 9.75 ± 0.10 (Predicted)
Solubility Soluble in Methanol
Appearance White to Almost white powder to crystal

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of isovanillin. The following protocol is based on established chemical reactions.

Experimental Protocol: Reduction of Isovanillin

Materials:

  • Isovanillin (starting material)

  • Sodium borohydride (NaBH₄)

  • Ethanol (solvent)

  • Saturated Sodium Chloride (NaCl) solution

  • Ethyl acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (0.2 mmol; 0.03 g) in ethanol (1 mL).

  • Reduction: To the solution, add sodium borohydride (0.2 mmol; 0.01 g).

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 10 mL of saturated NaCl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Evaporation: Combine the organic phases and dry over anhydrous MgSO₄. Filter the solution and evaporate the solvent to yield this compound. The reported yield for this procedure is approximately 90%.

G cluster_synthesis Synthesis of this compound Isovanillin Isovanillin Intermediate Reaction Mixture Isovanillin->Intermediate Reduction NaBH4 Sodium Borohydride in Ethanol NaBH4->Intermediate Product 3-Hydroxy-4-methoxybenzyl alcohol Intermediate->Product Workup

Caption: Synthesis of this compound.

Spectroscopic Characterization

Detailed experimental protocols for acquiring spectroscopic data are instrument-dependent. However, general procedures for obtaining NMR and IR spectra are provided below.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

General Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

General Procedure (KBr Pellet):

  • Sample Preparation: Grind a small amount of the sample with spectroscopic grade potassium bromide (KBr) to a fine powder.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Chemical Reactions

This compound can undergo oxidation to form 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione using Fremy's salt.[5]

G cluster_reaction Oxidation of this compound Reactant 3-Hydroxy-4-methoxybenzyl alcohol Product 2-hydroxymethyl-5-methoxy- 2,5-cyclohexadiene-1,4-dione Reactant->Product Oxidation Reagent Fremy's Salt Reagent->Product

Caption: Oxidation of this compound.

Biological Activity and Potential Applications

This compound is a metabolite of vanillic acid and has been shown to inhibit the activity of aldehyde oxidase.[4] Aldehyde oxidase is an enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds. Inhibition of this enzyme can have significant implications in drug development, as it can affect the pharmacokinetics and efficacy of therapeutic agents.

Aldehyde Oxidase Inhibition

The precise signaling pathway of aldehyde oxidase inhibition by this compound is not extensively detailed in the available literature. However, a generalized mechanism of enzyme inhibition can be illustrated. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

G cluster_inhibition Generalized Aldehyde Oxidase Inhibition AO Aldehyde Oxidase (Enzyme) Product Product (e.g., Carboxylic Acid) AO->Product Metabolism InhibitedComplex Enzyme-Inhibitor Complex (Inactive) AO->InhibitedComplex Binding Substrate Substrate (e.g., Aldehyde) Substrate->Product Inhibitor 3-Hydroxy-4-methoxybenzyl alcohol (Inhibitor) Inhibitor->InhibitedComplex

References

Navigating the Bioactivity of Methoxy-Substituted Hydroxybenzyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 3-Hydroxy-4-methoxybenzyl Alcohol and the Potent Bioactivities of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of phenolic compounds is paramount. This technical guide delves into the bioactivity of this compound and provides a comprehensive overview of the extensively researched, structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). While both are methoxy-substituted hydroxybenzyl alcohols, the available scientific literature reveals a significant disparity in the depth of research, with DHMBA emerging as a compound of considerable therapeutic interest.

Distinguishing Between this compound and 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

It is crucial to differentiate between these two distinct molecules.

  • This compound , also known as isovanillyl alcohol, has the CAS Registry Number 4383-06-6.[1] Its molecular formula is C8H10O3, and it has a molecular weight of 154.16 g/mol .

  • 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) is a different compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol .[2][3]

The majority of recent and in-depth biological activity research has focused on DHMBA, a potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas.[2]

Biological Activity of this compound

In-Depth Biological Profile of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has garnered significant scientific attention for its multifaceted biological activities, positioning it as a promising candidate for further therapeutic development.

Antioxidant Activity

DHMBA is a potent antioxidant that acts as a radical scavenger, effectively blocking oxidative stress in various cell types.[2] Its antioxidant properties are central to its other observed biological effects. Studies have shown that DHMBA can reduce levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, in the brain and hippocampus.[4]

Anti-Inflammatory Effects

DHMBA exhibits significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHMBA treatment has been shown to repress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[5][6]

Anticancer Activity

DHMBA has demonstrated notable anticancer effects across various cancer cell lines.

  • Glioblastoma: In human glioblastoma cells, DHMBA significantly suppresses cell proliferation, even in the presence of epidermal growth factor (EGF).[7] It also stimulates cell death by increasing the levels of caspase-3 and cleaved caspase-3.[7] Furthermore, DHMBA can inhibit the metastatic activity of glioblastoma cells, including their adhesion and migration.[7]

  • Lung Cancer: In A549 human lung cancer cells, DHMBA at concentrations of 1 or 10 µM significantly affects cell proliferation and stimulates cell death.[2]

  • Prostate Cancer: DHMBA has been shown to suppress colony formation and growth of metastatic human prostate cancer PC-3 and DU-145 cells at concentrations of 1 or 10 µM.[2]

  • Breast Cancer: In triple-negative bone metastatic human breast cancer MDA-MB-231 cells, DHMBA blocked cell growth and stimulated cell death at concentrations ranging from 0.1 to 100 μM.[8]

The anticancer mechanism of DHMBA involves the regulation of multiple signaling pathways. It has been shown to decrease the levels of cell growth promoters like PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors such as p53, p21, and Rb.[5][7][8]

Neuroprotective Effects

DHMBA has shown promise as a neuroprotective agent. It can translocate to the brain after administration.[4] In animal models of aging, DHMBA administration improved working memory, reduced anxiety-like behavior, and inhibited neuronal loss.[9] Its neuroprotective effects are linked to its ability to inhibit the Nrf2-Keap1 protein-protein interaction, leading to the upregulation of antioxidant enzymes like glutathione peroxidase 4 (GPX4) and heme oxygenase 1 (HO-1).[9] Additionally, DHMBA can suppress excess glutamatergic neuron activity in the hippocampus.[10]

Quantitative Data on the Biological Activity of DHMBA

The following tables summarize the quantitative data from the cited studies.

Cell LineActivityConcentration(s)EffectReference
RAW264.7 MacrophagesAnti-proliferative1 µM, 10 µMSignificant effect on cell proliferation[2]
A549 Lung CancerAnti-proliferative1 µM, 10 µMSignificant effect on cell proliferation[2]
PC-3 Prostate CancerAnti-proliferative1 µM, 10 µMSuppression of colony formation and growth[2]
DU-145 Prostate CancerAnti-proliferative1 µM, 10 µMSuppression of colony formation and growth[2]
Human GlioblastomaAnti-proliferative0.1-250 µMSignificant suppression of cell proliferation[7]
MDA-MB-231 Breast CancerAnti-proliferative0.1-100 µMBlocked cell growth[8]
RAW264.7 MacrophagesCytotoxicity1-1000 µMSuppressed growth and stimulated death[5][6]
3T3-L1 PreadipocytesAnti-adipogenic1, 10, or 100 μMInhibited lipid accumulation[11]

Experimental Protocols

Cell Culture and Proliferation Assays
  • Cell Lines: RAW264.7 macrophages, A549 human lung cancer cells, PC-3 and DU-145 human prostate cancer cells, human glioblastoma cells, and 3T3-L1 preadipocytes were used in the cited studies.

  • Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) or calf fetal serum (for preadipocytes) and antibiotics.

  • DHMBA Preparation: DHMBA was dissolved in 100% ethanol and stored at -20°C until use.

  • Proliferation Assessment: Cell proliferation was assessed by culturing cells in the presence of varying concentrations of DHMBA for a specified period (e.g., 3 days). Cell numbers were then determined, likely using methods such as direct cell counting or colorimetric assays (e.g., MTT, WST-1).

Anti-inflammatory Activity Assessment
  • Cell Model: Mouse macrophage RAW264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were treated with DHMBA at various concentrations (1-1000 µM).

  • Cytokine Measurement: The production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 in the culture medium was measured, likely using ELISA kits.

  • Western Blotting: The levels of proteins involved in inflammatory signaling pathways (e.g., NF-κB p65, Ras, PI3K, Akt, MAPK) and cell cycle regulation (p53, p21, Rb) were determined by Western blot analysis.

In Vivo Neuroprotection Studies
  • Animal Model: Old C57BL/6J mice were used to study the effects of DHMBA on age-related neurological decline.

  • Administration: DHMBA was administered to the mice.

  • Behavioral Tests: Working memory and anxiety behavior were assessed using standard behavioral paradigms.

  • Histological and Molecular Analysis: Neuronal loss was evaluated through histological examination of brain tissue. The expression levels of cell cycle proteins (p21, p16) and proteins in the Nrf2 pathway (Nrf2, Keap1, GPX4, HO-1) were analyzed, likely using techniques such as immunohistochemistry, Western blotting, or RT-PCR.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHMBA in Cancer Cells

DHMBA_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHMBA DHMBA PI3K PI3K DHMBA->PI3K inhibits Akt Akt DHMBA->Akt inhibits MAPK MAPK DHMBA->MAPK inhibits mTOR mTOR DHMBA->mTOR inhibits p53 p53 DHMBA->p53 activates p21 p21 DHMBA->p21 activates Rb Rb DHMBA->Rb activates EGFR EGF Receptor EGFR->PI3K EGFR->MAPK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Rb->CellCycleArrest CellCycleArrest->Proliferation

Caption: DHMBA's anticancer signaling cascade.

Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow Start Culture RAW264.7 Macrophages Stimulate Stimulate with LPS Start->Stimulate Treat Treat with DHMBA (various concentrations) Stimulate->Treat Incubate Incubate Treat->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant LyseCells Lyse Cells Incubate->LyseCells ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA CollectSupernatant->ELISA WesternBlot Analyze Proteins (NF-κB, MAPK, etc.) via Western Blot LyseCells->WesternBlot Results Analyze Data ELISA->Results WesternBlot->Results

Caption: Workflow for in vitro anti-inflammatory assessment.

Neuroprotective Mechanism of DHMBA via Nrf2 Pathway

DHMBA_Neuroprotection_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHMBA DHMBA Keap1_Nrf2 Keap1-Nrf2 Complex DHMBA->Keap1_Nrf2 inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AntioxidantEnzymes Upregulation of Antioxidant Enzymes (GPX4, HO-1) ARE->AntioxidantEnzymes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: DHMBA's Nrf2-mediated neuroprotective pathway.

References

Isovanillyl Alcohol: An Examination of Potential Therapeutic Effects Amidst a Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isovanillyl alcohol, systematically known as 3-hydroxy-4-methoxybenzyl alcohol, is a phenolic compound and a structural isomer of the more extensively studied vanillyl alcohol. While its structural similarity to compounds with known biological activities suggests potential therapeutic relevance, a comprehensive review of the scientific literature reveals a significant scarcity of direct research into its specific pharmacological effects. This technical guide aims to address the current state of knowledge regarding isovanillyl alcohol, highlighting the limited available data and, in its absence, presenting a detailed overview of the therapeutic potential of its well-researched isomer, vanillyl alcohol, as a proxy for potential areas of investigation. This guide will provide researchers and drug development professionals with a foundational understanding of the potential bioactivities of this class of compounds, with the explicit caveat that the majority of the detailed experimental data pertains to vanillyl alcohol.

Isovanillyl Alcohol: Current State of Research

Direct investigations into the therapeutic effects of isovanillyl alcohol are sparse. The available literature primarily mentions it in the following contexts:

  • Enzymatic Substrate: Isovanillyl alcohol has been identified as a substrate for certain microbial aryl-alcohol oxidases. For instance, an aryl-alcohol oxidase from Pleurotus eryngii was found to oxidize isovanillyl alcohol more efficiently than its isomer, vanillyl alcohol. Similarly, an oxidase from Coprinopsis cinerea demonstrated comparable activity on both isomers[1]. This indicates that isovanillyl alcohol can participate in biological reactions and may be metabolized in ways that could have physiological consequences.

  • Glucosides in Nature: A glycoside of isovanillyl alcohol, specifically isovanillyl alcohol-7-O-β-d-glucopyranoside, has been isolated from the leaves of Nitraria sibirica[2]. The biological activity of this specific glycoside was not detailed in the study, but its natural occurrence suggests potential roles in plant defense or as a precursor to bioactive molecules.

  • Mention in Patent Literature: A patent concerning therapeutic compositions for cancer treatment lists isovanillyl alcohol as a metabolite of isovanillin that demonstrated anticancer effects[3][4]. However, the patent does not provide specific quantitative data or detailed experimental protocols for this activity.

This limited evidence underscores a significant gap in the understanding of isovanillyl alcohol's pharmacological profile. To provide a more substantive resource, the remainder of this guide will focus on the extensively documented therapeutic effects of its structural isomer, vanillyl alcohol.

Vanillyl Alcohol: A Proxy for Potential Therapeutic Effects

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) has been the subject of numerous studies investigating its neuroprotective, anti-inflammatory, antioxidant, and anti-angiogenic properties.

Neuroprotective Effects

Vanillyl alcohol has demonstrated significant neuroprotective potential, particularly in models of Parkinson's disease and other neurodegenerative conditions. Its mechanisms of action are primarily attributed to its antioxidant and anti-apoptotic properties.

ParameterCell Line/ModelTreatment/InsultConcentration of Vanillyl AlcoholResultReference
Cell Viability MN9D dopaminergic cellsMPP+ (25 µM)1, 10, 20 µMDose-dependent increase in cell viability[5][6]
Apoptosis MN9D dopaminergic cellsMPP+ (25 µM)1, 10, 20 µMDose-dependent decrease in apoptotic cells[5][6]
Reactive Oxygen Species (ROS) Levels MN9D dopaminergic cellsMPP+ (25 µM)1, 10, 20 µMDose-dependent attenuation of ROS elevation[5][6]
Bax/Bcl-2 Ratio MN9D dopaminergic cellsMPP+ (25 µM)1, 10, 20 µMDose-dependent decrease in the Bax/Bcl-2 ratio[5][6]
Poly (ADP-ribose) polymerase (PARP) Proteolysis MN9D dopaminergic cellsMPP+ (25 µM)1, 10, 20 µMDose-dependent decrease in PARP cleavage[5][6]
DPPH Radical Scavenging In vitro assay-0.001 - 0.062 mg/mLIC50 = 0.006 mg/mL[7]

Objective: To assess the neuroprotective effect of vanillyl alcohol against MPP+-induced toxicity in dopaminergic MN9D cells.

Methodology:

  • Cell Culture: MN9D cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of vanillyl alcohol (e.g., 1, 10, 20 µM) for 4 hours.

  • Induction of Neurotoxicity: Following pre-treatment, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the culture medium at a final concentration of 25 µM for 24 hours to induce cell death.

  • Cell Viability Assessment (MTT Assay): After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Analysis (Flow Cytometry): Cells are harvested, washed with phosphate-buffered saline (PBS), and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.

neuroprotection cluster_stress Cellular Stress cluster_va Therapeutic Intervention cluster_pathways Intracellular Pathways MPP MPP+ ROS ↑ ROS MPP->ROS induces VA Vanillyl Alcohol VA->ROS inhibits BaxBcl2 ↑ Bax/Bcl-2 Ratio VA->BaxBcl2 inhibits PARP ↑ Cleaved PARP VA->PARP inhibits ROS->BaxBcl2 BaxBcl2->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Vanillyl alcohol's neuroprotective mechanism against MPP+ toxicity.

Anti-inflammatory, Anti-angiogenic, and Anti-nociceptive Effects

Vanillyl alcohol has also been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive properties, suggesting its potential utility in a broader range of diseases.

Therapeutic EffectModelAssayResultReference
Anti-inflammatory Acetic acid-induced permeability in miceVascular permeability assaySignificant inhibition of vascular permeability[8][9]
Anti-inflammatory Carrageenan-induced air pouch in miceMeasurement of exudate and inflammatory cellsSignificant reduction in inflammation[8][9]
Anti-angiogenic Chick chorioallantoic membrane (CAM)Angiogenesis assaySignificant inhibition of angiogenesis[8][9]
Anti-nociceptive Acetic acid-induced writhing in miceWrithing testSignificant reduction in writhing response[8][9]

Objective: To evaluate the anti-inflammatory effect of vanillyl alcohol on vascular permeability in mice.

Methodology:

  • Animals: Male ICR mice are used for the experiment.

  • Treatment: Mice are orally administered with vanillyl alcohol at various doses. A control group receives the vehicle.

  • Induction of Permeability: After 1 hour, Evans blue dye (10 mg/kg) is injected intravenously. Thirty minutes later, a 0.7% acetic acid solution is injected intraperitoneally to induce vascular permeability.

  • Measurement: After 30 minutes, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the washing fluid at 620 nm. A reduction in the absorbance indicates an inhibition of vascular permeability.

screening_workflow cluster_compound Test Compound cluster_inflammatory Anti-inflammatory Assays cluster_angiogenic Anti-angiogenic Assay cluster_nociceptive Anti-nociceptive Assay Compound Vanillyl Alcohol Permeability Acetic Acid-Induced Vascular Permeability Compound->Permeability Pouch Carrageenan Air Pouch Compound->Pouch CAM Chick Chorioallantoic Membrane (CAM) Assay Compound->CAM Writhing Acetic Acid-Induced Writhing Test Compound->Writhing

Caption: Experimental workflow for evaluating vanillyl alcohol's diverse bioactivities.

Conclusion and Future Directions

The available scientific evidence strongly supports the therapeutic potential of vanillyl alcohol in several disease areas, particularly in neurodegeneration and inflammation. Its mechanisms of action, centered around antioxidant and anti-inflammatory pathways, are well-documented in preclinical models.

In stark contrast, its structural isomer, isovanillyl alcohol, remains largely unexplored. The limited data, primarily from enzymatic and patent literature, hint at potential bioactivity but lack the depth required for a thorough evaluation. This represents a significant knowledge gap and a compelling opportunity for future research.

Therefore, this technical guide serves a dual purpose: to provide a comprehensive overview of the established therapeutic effects of vanillyl alcohol for researchers in the field, and to highlight the urgent need for dedicated studies on isovanillyl alcohol. Future investigations should focus on:

  • Systematic in vitro screening of isovanillyl alcohol for antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

  • Comparative studies directly evaluating the potency and efficacy of isovanillyl alcohol versus vanillyl alcohol to understand the impact of the positional difference of the hydroxyl and methoxy groups on biological activity.

  • Mechanistic studies to elucidate the signaling pathways modulated by isovanillyl alcohol if initial screenings prove positive.

  • In vivo studies in relevant animal models to assess the safety and efficacy of isovanillyl alcohol.

By undertaking such investigations, the scientific community can determine whether isovanillyl alcohol holds similar, or perhaps even superior, therapeutic promise to its well-characterized isomer, potentially unlocking a new avenue for drug discovery and development.

References

The Metabolic Conversion of Vanillic Acid to 3-Hydroxy-4-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid, a phenolic acid widely distributed in plants and a key intermediate in the metabolism of various aromatic compounds, undergoes several biotransformation pathways. One significant route is its reduction to 3-hydroxy-4-methoxybenzyl alcohol, also known as vanillyl alcohol. This conversion is of considerable interest due to the potential biological activities of the resulting alcohol and its role in detoxification pathways. This technical guide provides an in-depth overview of the metabolic transformation of vanillic acid to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction

This compound is a metabolite of vanillic acid, formed through the reduction of the carboxylic acid group. This biotransformation is observed in various organisms, including bacteria, fungi, and mammals. The primary enzyme responsible for this reaction is carboxylic acid reductase (CAR), an ATP and NADPH-dependent enzyme.[1][2] The metabolic fate of vanillic acid is diverse, with other pathways including oxidative decarboxylation to guaiacol and further oxidation to methoxyhydroquinone.[1][3] Understanding the quantitative aspects and the experimental methodologies to study this specific reductive pathway is crucial for applications in metabolic engineering, drug metabolism studies, and the synthesis of valuable aromatic compounds.

Quantitative Data on the Metabolism of Vanillic Acid

The conversion of vanillic acid to its metabolites, including this compound, has been quantified in various biological systems. The following tables summarize key quantitative data from published studies.

Table 1: Metabolism of Vanillic Acid in Microbial Systems

OrganismStrainSubstrateProduct(s) & Yield/ConcentrationReference
Nocardia sp.NRRL 5646Vanillic AcidGuaiacol (69% yield), Vanillyl alcohol (11% yield)[1]
Thermothelomyces thermophila(Recombinant CAR)10 mM Vanillic AcidVanillin (1.4 g L⁻¹), Vanillyl alcohol (<0.7%)[2]
Segniliparus rugosus(Engineered CAR)100 mM Vanillic AcidVanillin (10.15 g L⁻¹), Vanillyl alcohol (1.11 g L⁻¹)[4]

Table 2: Metabolism of Vanillin (a precursor to Vanillic Acid) in Rats

MetabolitePercentage of Oral Dose (100 mg/kg) Excreted in 48hReference
Vanillyl alcohol19%[5]
Vanillic acid47%[5]
Vanillin7%[5]
Vanilloylglycine10%[5]
Catechol8%[5]
4-methylcatechol2%[5]
Guaiacol0.5%[5]
4-methylguaiacol0.6%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of vanillic acid metabolism.

In Vitro Enzymatic Reduction of Vanillic Acid

This protocol is adapted from a study on carboxylic acid reductase from Nocardia sp.[6]

Objective: To determine the enzymatic conversion of vanillic acid to vanillin and subsequently to this compound in vitro.

Materials:

  • Purified Carboxylic Acid Reductase (CAR)

  • Vanillic acid

  • NADPH

  • ATP

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Ethyl acetate

  • Methanol

  • 6 N HCl

  • TLC plates

  • HPLC system

Procedure:

  • Reaction Setup: Prepare a 200 ml reaction mixture in 50 mM Tris-HCl buffer (pH 7.5) containing:

    • 34 mg of vanillic acid

    • 59 mg of NADPH

    • 110 mg of ATP

    • 100 µg of purified carboxylic acid reductase (0.6 U)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples (e.g., 3 ml for HPLC, smaller aliquots for TLC).

  • Sample Preparation for TLC:

    • Adjust the pH of the sample to 2 with 6 N HCl.

    • Extract with 1 ml of ethyl acetate.

    • Centrifuge for 1 min at 2,500 rpm.

    • Remove the organic layer, evaporate to dryness, and reconstitute in 0.5 ml of methanol.

  • TLC Analysis: Spot the prepared samples onto TLC plates for qualitative analysis of the reaction progress.

  • HPLC Analysis: Directly analyze the 3 ml samples for quantitative determination of vanillic acid, vanillin, and this compound.

HPLC Method for Quantification of Vanillic Acid and its Metabolites

This protocol is based on a method developed for the analysis of phenolic compounds in Vanilla planifolia.[7][8]

Objective: To separate and quantify vanillic acid, vanillin, and this compound in experimental samples.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • 0.2% Acetic acid in water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components: ACN, methanol, and 0.2% acetic acid in water.

  • Gradient Elution: Use a gradient elution mode to achieve optimal separation. An example gradient is as follows:

    • 0-10 min: 10-30% B (Methanol) in A (0.2% Acetic acid in water)

    • 10-17 min: 30-80% B

    • 17-17.5 min: 80% B

    • 17.5-18 min: 80-10% B

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at a suitable wavelength, typically around 280 nm for these phenolic compounds.

  • Standard Curve: Prepare standard solutions of vanillic acid, vanillin, and this compound of known concentrations to generate a standard curve for quantification.

  • Sample Analysis: Inject the prepared samples (from the in vitro assay or other experiments) and determine the concentrations of the compounds of interest by comparing their peak areas to the standard curve.

GC-MS Analysis of Vanillic Acid and its Metabolites

This protocol provides a general workflow for the analysis of vanillic acid and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Objective: To identify and quantify vanillic acid and its metabolites, including this compound, in biological samples.

Materials:

  • GC-MS system

  • Derivatization agent (e.g., BSTFA with TMCS)

  • Ethyl acetate

  • Internal standard (e.g., a deuterated analog)

Procedure:

  • Sample Extraction:

    • Acidify the sample (e.g., urine, culture supernatant) to pH 1-2 with HCl.

    • Extract the phenolic compounds with an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and an internal standard.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the analytes into their more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Column: A suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

      • Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: A mass range suitable for detecting the molecular and fragment ions of the derivatized analytes.

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries.

    • Quantify the analytes by comparing the peak area of the target compound to the peak area of the internal standard.

Visualizing Metabolic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the metabolic pathway of vanillic acid and a general experimental workflow for its analysis.

vanillic_acid_metabolism vanillic_acid Vanillic Acid vanillin Vanillin vanillic_acid->vanillin Carboxylic Acid Reductase (CAR) (ATP, NADPH) guaiacol Guaiacol vanillic_acid->guaiacol Decarboxylation methoxyhydroquinone Methoxyhydroquinone vanillic_acid->methoxyhydroquinone Oxidative Decarboxylation vanillyl_alcohol 3-Hydroxy-4-methoxybenzyl alcohol vanillin->vanillyl_alcohol Alcohol Dehydrogenase (NAD(P)H)

Caption: Metabolic pathways of vanillic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing biological_sample Biological Sample (e.g., culture, tissue) extraction Extraction of Metabolites biological_sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis derivatization->gcms identification Compound Identification hplc->identification gcms->identification quantification Quantification identification->quantification

Caption: General experimental workflow for metabolite analysis.

Signaling Pathways and Biological Activity

While research on the specific signaling pathways modulated by this compound is limited, studies on the closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provide some insights. DHMBA has been shown to exhibit anticancer activity by regulating multiple signaling pathways in human glioblastoma cells, including the inhibition of EGF receptor signaling, which in turn affects downstream pathways involving PI3-kinase, Akt, MAPK, and mTOR.[11] Furthermore, DHMBA has been found to repress adipogenesis by modulating pathways related to insulin signaling.[12]

Vanillic acid itself is known to have a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects, which are thought to be mediated through the modulation of pathways such as PI3K/Akt, NF-κB, and AMPK.[13] It is plausible that its metabolite, this compound, may contribute to or possess its own distinct biological activities. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

signaling_pathway_DHMBA DHMBA 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) EGFR EGF Receptor DHMBA->EGFR PI3K PI3-Kinase DHMBA->PI3K Akt Akt DHMBA->Akt MAPK MAPK DHMBA->MAPK mTOR mTOR DHMBA->mTOR EGFR->PI3K EGFR->MAPK PI3K->Akt Akt->mTOR Adipogenesis Adipogenesis Akt->Adipogenesis CellGrowth Cell Growth & Proliferation MAPK->CellGrowth MAPK->Adipogenesis mTOR->CellGrowth

Caption: Putative signaling pathways affected by DHMBA.

Conclusion

The reduction of vanillic acid to this compound represents a key metabolic pathway with implications for both fundamental and applied research. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation in this area. The presented methodologies for enzymatic assays and analytical chemistry, combined with the quantitative data, offer a solid foundation for researchers aiming to explore the biocatalytic production of vanillyl alcohol, understand its role in metabolic networks, and investigate its potential pharmacological effects. Future studies should focus on elucidating the specific enzyme kinetics in various organisms, exploring the full range of biological activities of this compound, and mapping its interactions with cellular signaling pathways.

References

Methodological & Application

Synthesis of 3-Hydroxy-4-methoxybenzyl Alcohol from Isovanillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-hydroxy-4-methoxybenzyl alcohol from isovanillin via chemical reduction. The primary method detailed is the reduction of the aldehyde functional group of isovanillin using sodium borohydride, a mild and selective reducing agent. An alternative method, catalytic transfer hydrogenation, is also discussed. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and a structural isomer of vanillin.[1] It serves as a versatile starting material in organic synthesis. The reduction of the aldehyde group in isovanillin to a primary alcohol yields this compound (also known as isovanillyl alcohol). This transformation is a fundamental step in the synthesis of more complex molecules, including potential drug candidates. The resulting alcohol can undergo further functionalization, making it a key building block in medicinal chemistry and materials science. Common methods for this reduction include the use of metal hydrides, such as sodium borohydride, or catalytic hydrogenation.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound from isovanillin. The data for the sodium borohydride reduction is adapted from established protocols for the analogous reduction of vanillin, given the chemical similarity of the isomers.

ParameterSodium Borohydride ReductionCatalytic Transfer Hydrogenation
Starting Material IsovanillinIsovanillin
Reducing Agent Sodium Borohydride (NaBH₄)Formic Acid / Isopropanol
Catalyst None requirede.g., Pd/Fe@N/C, Ni₂P-based catalysts
Solvent Methanol, Ethanol, or aqueous NaOHEthyl acetate, Cyclohexane, Ethanol
Reaction Temperature 0°C to Room Temperature80°C - 180°C
Reaction Time 30 minutes - 1 hour3 - 5 hours
Typical Yield >90% (estimated)85-95%
Work-up Procedure Acidic quench, extractionFiltration, solvent evaporation

Experimental Protocols

Method 1: Reduction of Isovanillin with Sodium Borohydride

This protocol describes the reduction of isovanillin to this compound using sodium borohydride. The procedure is adapted from well-established methods for the reduction of aromatic aldehydes.

Materials:

  • Isovanillin (C₈H₈O₃, MW: 152.15 g/mol )

  • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution of Isovanillin: In a 100 mL round-bottom flask, dissolve 5.0 g (32.8 mmol) of isovanillin in 50 mL of methanol. Stir the mixture at room temperature until the isovanillin is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

  • Addition of Sodium Borohydride: While maintaining the temperature at 0-5°C, slowly add 1.5 g (39.6 mmol) of sodium borohydride to the solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Slowly and carefully add 1 M hydrochloric acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and the borate esters formed. Continue adding acid until the evolution of gas ceases and the pH of the solution is acidic (pH ~2-3).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a white crystalline solid. The melting point of pure this compound is reported to be 135-137°C.[2]

Method 2: Catalytic Transfer Hydrogenation of Isovanillin

Catalytic transfer hydrogenation offers an alternative to metal hydride reagents, often using a hydrogen donor like formic acid or isopropanol in the presence of a metal catalyst.[3][4]

Materials:

  • Isovanillin

  • Hydrogen donor (e.g., formic acid, isopropanol)

  • Catalyst (e.g., Palladium on Carbon (Pd/C), Nickel-based catalyst)

  • Solvent (e.g., ethyl acetate, ethanol)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Filtration apparatus

General Procedure:

  • Reaction Setup: In a reaction vessel, combine isovanillin, the chosen solvent, the hydrogen donor, and the catalyst.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80°C and 180°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Remove the catalyst by filtration through a pad of celite.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Experimental Workflow for Sodium Borohydride Reduction

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start dissolve Dissolve Isovanillin in Methanol start->dissolve cool Cool to 0-5°C dissolve->cool add_nabh4 Add NaBH₄ (in portions) cool->add_nabh4 react Stir at 0-5°C (30 min) add_nabh4->react quench Quench with HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry Organic Layer extract->dry isolate Isolate Crude Product dry->isolate purify Recrystallize isolate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Reaction_Components isovanillin Isovanillin (Aldehyde) product This compound (Primary Alcohol) isovanillin->product is reduced to nabh4 Sodium Borohydride (Reducing Agent) nabh4->product effects reduction of methanol Methanol (Solvent) methanol->isovanillin dissolves hcl Hydrochloric Acid (Quenching Agent) hcl->nabh4 neutralizes excess

Caption: Key components in the reduction of isovanillin.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.

  • Methanol and ethyl acetate are flammable solvents. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The reduction of isovanillin to this compound is a straightforward and efficient transformation that can be reliably achieved using sodium borohydride. The provided protocol, adapted from similar reductions, offers a high-yield pathway to this valuable synthetic intermediate. For applications where metal hydrides are not desirable, catalytic transfer hydrogenation presents a viable alternative. Careful execution of the experimental procedure and adherence to safety guidelines are essential for a successful synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of Isovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the laboratory synthesis of isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), a valuable intermediate in medicinal chemistry and a compound of interest for its potential biological activities. The primary method described is the reduction of isovanillin using sodium borohydride.

Application Notes

Isovanillyl alcohol serves as a key building block in the synthesis of various pharmaceutical compounds and biologically active molecules. Its structural isomer, vanillyl alcohol, has demonstrated anti-angiogenic, anti-inflammatory, and anti-nociceptive properties, suggesting that isovanillyl alcohol may possess similar or unique pharmacological activities worthy of investigation[1][2].

In medicinal chemistry, isovanillyl alcohol is a precursor for more complex molecules. For instance, it has been used in the preparation of 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione through oxidation. Furthermore, studies have shown that this compound can inhibit the activity of aldehyde oxidase and cellular dehydrogenase, indicating its potential as a modulator of metabolic pathways. Its role as a metabolite of vanillic acid also makes it relevant in studies of cellular metabolism. The exploration of isovanillyl alcohol and its derivatives is a promising area for the discovery of new therapeutic agents.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
IsovanillinC₈H₈O₃152.15113-116621-59-0
Sodium BorohydrideNaBH₄37.83>300 (decomposes)16940-66-2
Isovanillyl AlcoholC₈H₁₀O₃154.16135-1374383-06-6[3]

Experimental Protocols

Two common and reliable methods for the reduction of isovanillin to isovanillyl alcohol are presented below. Method A utilizes an ethanolic solution, while Method B is performed in an aqueous sodium hydroxide solution.

Protocol 1: Reduction of Isovanillin in Ethanol

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.

Materials:

  • Isovanillin

  • Ethanol (95% or absolute)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (HCl), 6 M

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isovanillin (1.0 eq) in ethanol. Use enough solvent to fully dissolve the starting material at room temperature.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 10-15 minutes. The molar ratio should be carefully calculated to ensure a slight excess of the reducing agent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 6 M HCl dropwise to quench the excess sodium borohydride. Continue addition until the evolution of hydrogen gas ceases and the solution is acidic (pH ~1-2).

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

    • Add deionized water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude isovanillyl alcohol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford pure isovanillyl alcohol as a solid.

Protocol 2: Reduction of Isovanillin in Aqueous Sodium Hydroxide

This method is useful when the starting material has limited solubility in ethanol alone.

Materials:

  • Isovanillin

  • Sodium hydroxide (NaOH), 1 M solution

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (HCl), 6 M

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Isovanillin: In a beaker or flask, dissolve isovanillin (1.0 eq) in 1 M sodium hydroxide solution with stirring.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Reductant Solution: In a separate container, dissolve sodium borohydride (1.1-1.5 eq) in a small amount of cold 1 M NaOH.

  • Addition of Reducing Agent: Add the sodium borohydride solution dropwise to the cooled isovanillin solution over 15-20 minutes while maintaining the temperature below 10 °C.

  • Reaction: After complete addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the solution by adding 6 M HCl dropwise with vigorous stirring until the pH is acidic. Isovanillyl alcohol will precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

    • The collected solid can be further purified by recrystallization from hot water or another suitable solvent to yield pure isovanillyl alcohol.

Visualizations

Synthesis_Pathway Isovanillin Isovanillin Intermediate Alkoxide Intermediate Isovanillin->Intermediate + NaBH4 Sodium Borohydride (NaBH4) NaBH4->Intermediate Solvent Solvent (Ethanol or aq. NaOH) Solvent->Intermediate Isovanillyl_Alcohol Isovanillyl Alcohol Intermediate->Isovanillyl_Alcohol + Workup Acidic Work-up (HCl) Workup->Isovanillyl_Alcohol

Caption: Synthesis pathway for isovanillyl alcohol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Isovanillin cool1 2. Cool to 0-5 °C dissolve->cool1 add_nabh4 3. Add NaBH4 cool1->add_nabh4 react 4. React at RT add_nabh4->react quench 5. Quench with HCl react->quench Reaction Complete extract 6. Extract/Precipitate quench->extract purify 7. Purify extract->purify product Pure Isovanillyl Alcohol purify->product Final Product

Caption: Experimental workflow for isovanillyl alcohol synthesis.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol), a key intermediate and potential impurity in pharmaceutical manufacturing. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be adapted and validated for specific research and quality control applications.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of this compound in various matrices, including pharmaceutical formulations and reaction mixtures. This method offers excellent precision and accuracy for assay and impurity profiling. A stability-indicating HPLC method can separate the active pharmaceutical ingredient from its degradation products, process impurities, and excipients.[1][2][3]

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is recommended.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile and 20 mM Sodium Phosphate buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

b) Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (Mobile Phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c) Method Validation Parameters (Typical):

The following table summarizes typical validation parameters for an HPLC-UV method. Actual values must be determined during in-house method validation.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Dissolve in Diluent Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve in Diluent Diluent Mobile Phase Cal_Stds Calibration Standards (1-100 µg/mL) Stock->Cal_Stds Serial Dilution Autosampler Autosampler (10 µL injection) Calibration_Curve Calibration Curve Sample_Sol->Autosampler Column C18 Column (30 °C) Autosampler->Column Mobile Phase (1.0 mL/min) Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds like this compound. This method is particularly useful for analyzing complex matrices and for trace-level quantification.

Experimental Protocol

a) Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 154 (M+)
Qualifier Ions (m/z) 125, 107

b) Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare calibration standards in the range of 0.1 µg/mL to 10 µg/mL by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. If necessary, perform liquid-liquid or solid-phase extraction to remove interfering matrix components.

c) Method Validation Parameters (Typical):

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Dissolve in Solvent Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve/Extract Solvent Methanol Cal_Stds Calibration Standards (0.1-10 µg/mL) Stock->Cal_Stds Serial Dilution Injector GC Inlet (250 °C, 1 µL) Sample_Sol->Injector GC_Column HP-5ms Column (Temp Program) Injector->GC_Column Helium Carrier Gas MS_Detector Mass Spectrometer (EI, SIM Mode) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC SIM_Data SIM Data (m/z 154) TIC->SIM_Data Extract Ion Quantification Quantification SIM_Data->Quantification

GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions with minimal interfering substances. This technique is based on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol

a) Instrumentation and Conditions:

ParameterRecommended Setting
Spectrophotometer Agilent Cary 3500 UV-Vis or equivalent
Wavelength of Max Absorbance (λmax) ~280 nm (to be determined experimentally)
Solvent (Blank) Methanol or Ethanol
Cuvette 1 cm quartz cuvette

b) Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

c) Measurement Procedure:

  • Determine the λmax of this compound by scanning a standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

d) Method Validation Parameters (Typical):

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Reference Standard Stock Stock Solution (500 µg/mL) Standard->Stock Dissolve in Solvent Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve in Solvent Solvent Solvent (e.g., Methanol) Cal_Stds Calibration Standards (5-25 µg/mL) Stock->Cal_Stds Serial Dilution Scan Determine λmax (~280 nm) Measure_Abs Measure Absorbance at λmax Cal_Stds->Measure_Abs Sample_Sol->Measure_Abs Calibration_Curve Construct Calibration Curve Blank Solvent Blank Blank->Measure_Abs Zero Instrument Quantification Determine Sample Concentration Calibration_Curve->Quantification

UV-Vis spectrophotometry workflow for this compound.

References

Application Notes and Protocols for the HPLC Analysis of 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4-methoxybenzyl alcohol, also known as vanillyl alcohol, is a phenolic compound of interest in various fields, including the food and pharmaceutical industries. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and accuracy. This document provides detailed application notes and protocols for the HPLC analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the analyte is essential for method development and sample preparation.

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
CAS Number 4383-06-6
Appearance Solid
Melting Point 135-137 °C
Synonyms Vanillyl alcohol, Isovanillyl alcohol

Recommended HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of this compound among other phenolic compounds.[1][2] This method demonstrates good linearity, high precision, and good recovery.[1][2]

Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Column A Newcrom R1 column is a recommended option. Alternatively, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be utilized.
Mobile Phase A gradient mixture of acetonitrile, methanol, and 0.2% acetic acid in water. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a specified wavelength (a common wavelength for similar phenolic compounds is around 280 nm).
Injection Volume 10 µL

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of methanol to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

4. Method Validation Summary

The described RP-HPLC method has been validated for its intended purpose.[1][2] The validation parameters, as established in the literature, are summarized below. For precise values, it is recommended to consult the original publication by Sinha et al. (2007).

Table 1: Summary of Method Validation Data

Validation ParameterTypical Acceptance CriteriaResult
Linearity (Concentration Range) Correlation coefficient (r²) > 0.99A suitable range would be determined, e.g., 1-100 µg/mL.
Correlation Coefficient (r²) > 0.99The method showed good linearity.[1][2]
Precision (%RSD) Intraday: < 2%, Interday: < 3%The method demonstrated high precision.[1][2]
Accuracy (% Recovery) 98-102%The method showed good recovery of the compounds of interest.[1][2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1To be determined experimentally.

Logical Relationship for Method Selection

The choice of the analytical method is guided by the properties of the analyte and the desired outcome of the analysis. The following diagram illustrates the logical considerations for selecting the HPLC method for this compound.

Method_Selection cluster_method Method Selection Analyte 3-Hydroxy-4-methoxybenzyl alcohol Properties Properties: - Phenolic - Moderately Polar - UV Absorbance Analyte->Properties Goal Goal: - Quantification - Purity Assessment Analyte->Goal RP_HPLC Reverse-Phase HPLC Properties->RP_HPLC suitable for polar analytes UV_Detector UV Detector Properties->UV_Detector chromophore present Goal->RP_HPLC high resolution & accuracy Goal->UV_Detector quantitative response

Caption: Logic for HPLC method selection.

The provided application notes and protocols describe a robust and reliable HPLC method for the quantitative analysis of this compound. The experimental workflow and method parameters are based on validated procedures found in the scientific literature. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for the analysis of this compound in various sample matrices. For the implementation of this method for routine analysis, it is recommended to perform an in-house validation to ensure its suitability for the specific application and laboratory conditions.

References

Application Notes and Protocols for 3-Hydroxy-4-methoxybenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Hydroxy-4-methoxybenzyl alcohol, also known as isovanillyl alcohol, as a versatile building block in organic synthesis. This compound offers two distinct hydroxyl groups—a phenolic hydroxyl and a primary benzylic alcohol—presenting unique opportunities and challenges in synthetic strategies, particularly concerning regioselectivity.

Oxidation to Isovanillin

This compound serves as a direct precursor to isovanillin (3-hydroxy-4-methoxybenzaldehyde), a valuable intermediate in the pharmaceutical, flavor, and fragrance industries. The selective oxidation of the benzylic alcohol in the presence of the phenolic hydroxyl group is a key transformation.

Experimental Protocol: Oxidation using Fremy's Salt

A mild and selective method for this oxidation utilizes Fremy's salt (potassium nitrosodisulfonate).

Reaction Scheme:

Caption: Oxidation of this compound to Isovanillin.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared aqueous solution of Fremy's salt (2.5 eq) to the stirred reaction mixture.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford isovanillin.

Quantitative Data: Oxidation of Substituted Benzyl Alcohols

The choice of oxidizing agent and reaction conditions significantly impacts the yield and selectivity of benzyl alcohol oxidation. The following table summarizes typical yields for the oxidation of various substituted benzyl alcohols, providing a comparative context for the oxidation of this compound.

EntryBenzyl Alcohol SubstrateOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
14-Methoxybenzyl alcoholFe3O4@MIL-101/H2O2Acetonitrile80695[1]
24-Chlorobenzyl alcoholFe3O4@MIL-101/H2O2Acetonitrile80688[1]
34-Methylbenzyl alcoholFe3O4@MIL-101/H2O2Acetonitrile80692[1]
4Benzyl alcoholRu/Al2O3, AirSolvent-free902462[2]
53-Methoxybenzyl alcoholRu/Al2O3, AirSolvent-free9024-[2]
6Vanillyl alcohol3%Au/UiO-66(Ce)/tBuOOHToluene608~95

Regioselective Etherification and Esterification

The presence of both a phenolic and a benzylic hydroxyl group in this compound necessitates regioselective protection or derivatization strategies. The phenolic hydroxyl is more acidic and a better nucleophile under basic conditions, while the benzylic alcohol is more susceptible to substitution under acidic conditions or after activation.

Application in the Synthesis of Pharmaceutical Intermediates

While specific protocols for the regioselective derivatization of this compound are not abundantly available in the literature, the analogous compound, 4-hydroxybenzyl alcohol, is a key starting material in the synthesis of the beta-blocker Bisoprolol. The initial step involves the selective etherification of the benzylic alcohol. A similar strategy could be adapted for this compound, likely requiring initial protection of the more reactive phenolic hydroxyl group.

Conceptual Workflow for Selective Derivatization:

cluster_0 Selective Etherification/Esterification Workflow Start This compound Protect Protect Phenolic OH (e.g., with a silyl ether) Start->Protect Derivatize Derivatize Benzylic OH (Etherification or Esterification) Protect->Derivatize Deprotect Deprotect Phenolic OH Derivatize->Deprotect Product Selectively Derivatized Product Deprotect->Product Resin Solid Support (e.g., Polystyrene) Linker 3-Hydroxy-4-methoxybenzyl Linker Moiety Resin->Linker Attachment Peptide Peptide Chain Linker->Peptide C-terminus attachment Activation Activation Step (e.g., Alkylation of Phenolic OH) Peptide->Activation Cleavage Cleavage Activation->Cleavage cluster_0 Topoisomerase II Mediated DNA Replication DNA Double-stranded DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage DNA Double-Strand Break (Transient) TopoII->Cleavage Passage Passage of another DNA strand Cleavage->Passage Religation DNA Religation Passage->Religation Replicated_DNA Replicated DNA Religation->Replicated_DNA Derivative Isovanillyl Alcohol Derivative Derivative->Cleavage Inhibition

References

Application Notes and Protocols: Isovanillyl Alcohol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of its hydroxyl, methoxy, and hydroxymethyl functional groups offers a unique platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction to Isovanillyl Alcohol in Medicinal Chemistry

Isovanillyl alcohol, an isomer of the more commonly known vanillyl alcohol, is a valuable synthon for introducing a substituted aromatic ring into a target molecule. Its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. A significant application of isovanillin (the aldehyde precursor to isovanillyl alcohol) is in the synthesis of various active pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors and as a precursor in the total synthesis of morphine.[1] The structural motif of isovanillyl alcohol is particularly relevant in the synthesis of benzamide derivatives, a class of compounds known for their diverse pharmacological activities, including antipsychotic effects through dopamine D2 receptor antagonism.

Application Example: Synthesis of a Benzamide Intermediate

A key application of isovanillyl alcohol is in the synthesis of substituted benzamide intermediates, which are core structures in a variety of pharmaceuticals. For instance, the structural features of isovanillyl alcohol are pertinent to the synthesis of intermediates for antipsychotic drugs like remoxipride, a selective dopamine D2 receptor antagonist.[2][3]

The following table summarizes the key synthetic transformations starting from isovanillin to a key benzamide intermediate.

StepReactionReactantsKey Reagents/CatalystsSolventTypical Yield (%)Reference
1Reduction of AldehydeIsovanillinSodium borohydride (NaBH₄)Ethanol/Water>90%Adapted from[4]
2O-Alkylation (Etherification)Isovanillyl alcohol, Alkyl halide (e.g., Ethyl iodide)Potassium carbonate (K₂CO₃)Acetone80-95%Adapted from[5]
3Oxidation of Alcohol to Carboxylic Acid3-Ethoxy-4-methoxybenzyl alcoholPotassium permanganate (KMnO₄)Water/Pyridine70-85%General knowledge
4Amide Coupling3-Ethoxy-4-methoxybenzoic acid, AmineThionyl chloride (SOCl₂), then amineDichloromethane (DCM)75-90%Adapted from[6]

Experimental Protocols

Synthesis of Isovanillyl Alcohol from Isovanillin

This protocol describes the reduction of the aldehyde group of isovanillin to a primary alcohol.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Ice

  • Round-bottom flask

  • Stir plate and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve isovanillin (1.0 eq) in ethanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve NaBH₄ (1.1 eq) in a small amount of cold 1 M NaOH solution.

  • Slowly add the NaBH₄ solution to the isovanillin solution dropwise using a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 6 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum to obtain isovanillyl alcohol.

O-Alkylation of Isovanillyl Alcohol

This protocol details the etherification of the phenolic hydroxyl group of isovanillyl alcohol.

Materials:

  • Isovanillyl alcohol

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • To a solution of isovanillyl alcohol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-alkylated product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Synthetic Workflow from Isovanillin

G isovanillin Isovanillin isovanillyl_alcohol Isovanillyl Alcohol isovanillin->isovanillyl_alcohol Reduction (NaBH4) o_alkylated_alcohol O-Alkylated Isovanillyl Alcohol isovanillyl_alcohol->o_alkylated_alcohol O-Alkylation (Alkyl Halide, K2CO3) benzoic_acid Substituted Benzoic Acid o_alkylated_alcohol->benzoic_acid Oxidation (KMnO4) benzamide Benzamide Intermediate benzoic_acid->benzamide Amide Coupling (SOCl2, Amine)

Caption: Synthetic pathway from isovanillin to a benzamide intermediate.

Signaling Pathway of Dopamine D2 Receptor Antagonists

G D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Antagonist Benzamide Antagonist (e.g., Remoxipride) Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

References

Application Note: Oxidation of 3-Hydroxy-4-methoxybenzyl alcohol with Fremy's Salt

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the oxidation of 3-hydroxy-4-methoxybenzyl alcohol to 2-hydroxymethyl-5-methoxy-p-benzoquinone using potassium nitrosodisulfonate (Fremy's salt). This reaction, an example of the Teuber reaction, is a selective method for the oxidation of phenols to quinones. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a detailed experimental procedure, tables of physical and chemical data for the reactant and product, and a visual representation of the experimental workflow.

Introduction

The oxidation of substituted phenols to their corresponding quinones is a fundamental transformation in organic synthesis, providing access to a class of compounds with significant biological activity and utility as synthetic intermediates. Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a stable inorganic radical that serves as a mild and selective oxidizing agent for the conversion of phenols to p-quinones. The reaction, known as the Teuber reaction, proceeds under mild conditions and is tolerant of various functional groups. This application note details a specific application of the Teuber reaction: the oxidation of this compound. In this case, the phenolic hydroxyl group is selectively oxidized to a p-quinone, leaving the benzylic alcohol moiety intact, yielding 2-hydroxymethyl-5-methoxy-p-benzoquinone.

Data Presentation

The quantitative data for the starting material and the product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of this compound (Starting Material)

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
CAS Number 4383-06-6
Appearance Solid
Melting Point 135-137 °C
Boiling Point Not available
Solubility Soluble in acetone and methanol.

Table 2: Properties of 2-Hydroxymethyl-5-methoxy-p-benzoquinone (Product)

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
CAS Number Not available
Appearance Expected to be a colored crystalline solid (e.g., yellow to red-brown)
Melting Point Data not readily available
Boiling Point Data not readily available
Spectroscopic Data Characterization would rely on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

Experimental Protocol

This protocol is adapted from established procedures for the Fremy's salt oxidation of substituted phenols.

Materials:

  • This compound

  • Potassium nitrosodisulfonate (Fremy's salt)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent like chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (e.g., separatory funnel, round-bottom flask, beaker)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of the Aqueous Phase: In a large separatory funnel (e.g., 1 L), prepare a buffer solution by dissolving sodium dihydrogen phosphate (e.g., 5 g) in deionized water (e.g., 500 mL).

  • Dissolution of Fremy's Salt: To the buffer solution, add Fremy's salt (2.2 molar equivalents relative to the starting alcohol). The mixture should be shaken or stirred until the purple inorganic radical is fully dissolved.

  • Preparation of the Organic Phase: In a separate beaker, dissolve this compound (1 molar equivalent) in a suitable organic solvent such as diethyl ether (e.g., 100 mL).

  • Reaction Initiation: Quickly add the solution of this compound to the aqueous solution of Fremy's salt in the separatory funnel.

  • Reaction: Stopper the separatory funnel and shake it vigorously for approximately 20-30 minutes. An efficient mechanical stirrer can also be used in a reaction flask. During this time, the color of the aqueous layer is expected to change from purple to a red-brown or yellowish-brown, indicating the consumption of Fremy's salt and the formation of the quinone product.

  • Workup - Extraction:

    • Allow the layers to separate. The organic layer, now containing the product, should be collected.

    • Extract the aqueous layer with additional portions of the organic solvent (e.g., 2 x 50 mL) to ensure complete recovery of the product.

    • Combine all the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate for about 5-10 minutes.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The temperature should be kept low (e.g., 20–25 °C) to prevent potential dimerization or decomposition of the product.

  • Purification: The resulting crude product, which may be a somewhat oily, colored crystalline solid, can be further purified. Slurrying the crude material with a small amount of a cold non-polar solvent (e.g., ice-cold diethyl ether or hexanes) and collecting the solid by filtration can be an effective purification step. Recrystallization from a suitable solvent system can also be employed if necessary.

  • Characterization: The purified 2-hydroxymethyl-5-methoxy-p-benzoquinone should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization

The following diagram illustrates the key steps in the experimental workflow for the oxidation of this compound with Fremy's salt.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Buffer + Fremy's Salt) reaction Combine Phases & React (Vigorous Shaking) prep_aq->reaction prep_org Prepare Organic Phase (Substrate in Ether) prep_org->reaction extraction Extract with Organic Solvent reaction->extraction drying Dry Organic Layer (Na2SO4) extraction->drying evaporation Evaporate Solvent (Reduced Pressure) drying->evaporation purification Purify Product (e.g., Recrystallization) evaporation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of 2-hydroxymethyl-5-methoxy-p-benzoquinone.

Application Notes and Protocols: 3-Hydroxy-4-methoxybenzyl Alcohol as a Precursor for Capsaicin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of capsaicin analogues using 3-hydroxy-4-methoxybenzyl alcohol (vanillyl alcohol) as a key precursor. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and related pathways.

Introduction

Capsaicin, the pungent component of chili peppers, and its analogues are of significant interest in drug discovery due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.[1][2] The primary molecular target of capsaicin is the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1] Activation of TRPV1 leads to a sensation of heat and pain, followed by a desensitization phase, which forms the basis of its analgesic properties.

The general structure of capsaicinoids consists of three key regions: an aromatic A region (the vanillyl group), an amide B region, and an aliphatic C region. This compound serves as a versatile and readily available precursor for the synthesis of the crucial vanillyl moiety of capsaicin analogues. By modifying the acyl chain attached to the vanillyl group, researchers can fine-tune the pharmacological properties of the resulting analogues to enhance potency, reduce pungency, and improve bioavailability.[3]

Synthesis of Capsaicin Analogues from this compound

A highly efficient and selective method for the synthesis of capsaicin analogues from this compound is through enzymatic acylation. This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions and higher yields.

Protocol: Enzymatic Synthesis of Vanillyl Nonanoate (A Capsaicin Analogue)

This protocol is adapted from the lipase-catalyzed esterification of vanillyl alcohol.[4][5]

Materials:

  • This compound (Vanillyl alcohol)

  • Methyl nonanoate (or other fatty acid methyl esters for different analogues)

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Dioxane (anhydrous)

  • 4 Å Molecular sieves

  • Reaction vials

  • Orbital shaker/incubator

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, combine 50 mM this compound and 50 mM methyl nonanoate in 500 µL of anhydrous dioxane.

  • Addition of Catalyst and Drying Agent: Add 20 mg of Novozym 435 and 50 mg of 4 Å molecular sieves to the reaction mixture. The molecular sieves help to remove water generated during the reaction, driving the equilibrium towards product formation.

  • Incubation: Seal the vial and place it in an orbital shaker/incubator at 25°C. Allow the reaction to proceed for 20 hours with gentle agitation.

  • Reaction Monitoring and Product Isolation: The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC. Upon completion, the enzyme can be removed by filtration. The solvent can be evaporated under reduced pressure to yield the crude product.

  • Purification: The crude vanillyl nonanoate can be purified using column chromatography on silica gel.

Expected Yield: This method has been reported to yield up to 86% of vanillyl nonanoate.[4][5] By substituting methyl nonanoate with other fatty acid methyl esters (C6-C18), a variety of capsaicin analogues can be synthesized with yields ranging from 64-86%.[4][5]

Biological Activity and Quantitative Data

The biological activity of capsaicin analogues is primarily assessed by their ability to activate the TRPV1 channel. This can be quantified by measuring the half-maximal effective concentration (EC50). Additionally, the antioxidant properties of these compounds are often evaluated.

Table 1: Comparative Potency (EC50) of Capsaicin and Analogues on TRPV1 Activation
CompoundTypeEC50 (µM)Cell TypeAssay MethodReference
CapsaicinNatural0.14 ± 0.01Mouse TRPV1 in HEK cellsElectrophysiology[6]
N-(3-hydroxy-4-methoxybenzyl)nonanamideSynthetic70TRPV1-OE cellsCalcium Flux Assay[6]
N-(3,4-dimethoxybenzyl)nonanamideSynthetic120TRPV1-OE cellsCalcium Flux Assay[6]
Table 2: Comparative Antioxidant Activity (IC50) of Synthetic Capsaicin Analogues (DPPH Radical Scavenging Assay)
Compound IDStructure HighlightsIC50 (µM)Reference
3c Two -OH groups on the benzene ring7.33 ± 0.98[7]
3h Two -OH groups on the benzene ring4.49 ± 0.74[7]
3k Two -OH groups on the benzene ring5.06 ± 1.34[7]
3n Two -OH groups on the benzene ring5.91 ± 0.77[7]
3q Two -OH groups on the benzene ring4.14 ± 1.09[7]
Quercetin (Reference) -8.70 ± 1.75[7]

Note: The presence of two hydroxyl groups on the benzene ring appears to contribute to more potent antioxidant activity compared to the reference compound quercetin.[7]

Experimental Protocols for Biological Evaluation

Protocol: Calcium Flux Assay for TRPV1 Activation

This protocol is a common method to assess the activation of TRPV1 by capsaicin analogues.

Materials:

  • TRPV1-expressing cell line (e.g., HEK293-TRPV1)

  • Cell culture medium

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Capsaicin analogue stock solutions

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Culture TRPV1-expressing cells to an appropriate confluency in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity by alternately exciting at 340 nm and 380 nm and recording the emission at 510 nm.

  • Compound Addition: Add the capsaicin analogue at various concentrations to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity changes over time. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence ratio against the concentration of the analogue to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by capsaicin or its analogues initiates a cascade of intracellular signaling events.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Depolarization Membrane Depolarization TRPV1->Depolarization Capsaicin Capsaicin Analogue Capsaicin->TRPV1 Binds PKC PKC Ca_influx->PKC Activates Calmodulin Calmodulin Ca_influx->Calmodulin Activates AP Action Potential (in neurons) Depolarization->AP Cellular_Response Cellular Response (e.g., Pain, Inflammation) AP->Cellular_Response PKC->TRPV1 Phosphorylates PKA PKA PKA->TRPV1 Modulates Calcineurin Calcineurin Calmodulin->Calcineurin Activates

TRPV1 signaling cascade initiated by capsaicin analogues.
Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of capsaicin analogues derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Precursor 3-Hydroxy-4-methoxybenzyl Alcohol + Fatty Acid Ester Reaction Enzymatic Acylation (e.g., Novozym 435) Precursor->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro In Vitro Assays Characterization->In_vitro TRPV1_assay TRPV1 Activation Assay (e.g., Calcium Flux) In_vitro->TRPV1_assay Antioxidant_assay Antioxidant Assay (e.g., DPPH) In_vitro->Antioxidant_assay In_vivo In Vivo Studies (Optional) TRPV1_assay->In_vivo Antioxidant_assay->In_vivo Analgesia_model Analgesia Models In_vivo->Analgesia_model Toxicity_study Toxicity Studies In_vivo->Toxicity_study

Workflow for capsaicin analogue synthesis and testing.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse library of capsaicin analogues. The enzymatic acylation protocol presented provides a straightforward and efficient method for their preparation. The subsequent biological evaluation of these analogues, guided by the provided protocols, can lead to the identification of novel therapeutic candidates with tailored pharmacological profiles for a range of applications, including pain management and antioxidant therapies. The quantitative data and pathway diagrams included in these notes serve as a foundational resource for researchers in this exciting field.

References

Application Notes and Protocols for In Vitro Biological Activity of Isovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) is a phenolic compound and a structural isomer of vanillyl alcohol. Phenolic compounds are widely recognized for their diverse biological activities, making them promising candidates for pharmaceutical and nutraceutical applications. These application notes provide a comprehensive overview of in vitro assays to evaluate the potential biological activities of isovanillyl alcohol, including its antioxidant, anti-inflammatory, neuroprotective, anticancer, and enzyme inhibitory properties. Detailed protocols for key assays are provided to facilitate experimental design and execution.

While specific experimental data for isovanillyl alcohol is limited in the current scientific literature, the information presented herein is based on established assays for analogous compounds, particularly its isomer, vanillyl alcohol. Researchers are encouraged to use these protocols as a guide and optimize them for their specific experimental conditions.

Data Presentation: Summary of Potential Biological Activities

The following tables summarize the expected biological activities of isovanillyl alcohol and provide a template for presenting quantitative data obtained from in vitro assays. Data for the structurally related compound, vanillyl alcohol, is included for reference.

Table 1: Antioxidant Activity

AssayTest CompoundIC50 ValueReference CompoundReference IC50
DPPH Radical ScavengingIsovanillyl AlcoholData to be determinedAscorbic AcidData to be determined
Vanillyl Alcohol0.04 mg/mL[1]
ABTS Radical ScavengingIsovanillyl AlcoholData to be determinedTroloxData to be determined
Nitric Oxide ScavengingIsovanillyl AlcoholData to be determinedCurcuminData to be determined

Table 2: Anti-inflammatory Activity

AssayTest CompoundIC50 ValueReference CompoundReference IC50
Lipoxygenase (LOX) InhibitionIsovanillyl AlcoholData to be determinedIndomethacinData to be determined
Cyclooxygenase-2 (COX-2) InhibitionIsovanillyl AlcoholData to be determinedCelecoxibData to be determined
Nitric Oxide Synthase (NOS) InhibitionIsovanillyl AlcoholData to be determinedL-NAMEData to be determined

Table 3: Anticancer Activity (Cytotoxicity)

Cell LineTest CompoundIC50 ValueReference CompoundReference IC50
MCF-7 (Breast Cancer)Isovanillyl AlcoholData to be determinedDoxorubicinData to be determined
A549 (Lung Cancer)Isovanillyl AlcoholData to be determinedCisplatinData to be determined
HepG2 (Liver Cancer)Isovanillyl AlcoholData to be determinedSorafenibData to be determined

Table 4: Neuroprotective and Enzyme Inhibitory Activity

AssayTargetTest CompoundIC50 ValueReference CompoundReference IC50
Acetylcholinesterase (AChE) InhibitionAcetylcholinesteraseIsovanillyl AlcoholData to be determinedDonepezilData to be determined
MTT Assay (Neuroprotection)MPP+-induced neurotoxicityVanillyl AlcoholProtective Effect[1]--

Experimental Protocols

Antioxidant Activity Assays

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Isovanillyl alcohol (various concentrations in methanol)

    • Ascorbic acid (positive control, various concentrations in methanol)

    • Methanol (blank)

  • Procedure:

    • Prepare a series of dilutions of isovanillyl alcohol and ascorbic acid.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity (%) = [(A_control - A_sample) / A_control] x 100

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Isovanillyl alcohol (various concentrations in ethanol/water)

    • Trolox (positive control, various concentrations in ethanol/water)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.700 ± 0.020 at 734 nm.

    • In a 96-well microplate, add 10 µL of various concentrations of isovanillyl alcohol or Trolox to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

2.1. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside. The NO reacts with oxygen to form nitrite, which is quantified using the Griess reagent. A decrease in the nitrite concentration indicates NO scavenging activity.

  • Reagents:

    • Sodium nitroprusside (10 mM in PBS)

    • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Isovanillyl alcohol (various concentrations)

    • Curcumin (positive control)

  • Procedure:

    • Mix 150 µL of sodium nitroprusside with 50 µL of various concentrations of isovanillyl alcohol or curcumin.

    • Incubate at 25°C for 150 minutes.

    • Add 100 µL of Griess reagent to each sample.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 546 nm.

  • Calculation:

    • Calculate the percentage of NO scavenging activity and the IC50 value.

Anticancer Activity Assay

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Isovanillyl alcohol (various concentrations)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of isovanillyl alcohol for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Neuroprotective and Enzyme Inhibitory Assays

4.1. Acetylcholinesterase (AChE) Inhibition Assay

  • Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. A decrease in color formation indicates AChE inhibition.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Isovanillyl alcohol (various concentrations)

    • Donepezil (positive control)

  • Procedure:

    • In a 96-well plate, add 25 µL of isovanillyl alcohol or donepezil at various concentrations.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Percentage of inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by isovanillyl alcohol and a general experimental workflow for its in vitro evaluation.

G Potential Anti-inflammatory Signaling Pathway of Isovanillyl Alcohol cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Gene Induces Isovanillyl_Alcohol Isovanillyl Alcohol Isovanillyl_Alcohol->IKK Inhibits Isovanillyl_Alcohol->p38 Inhibits Isovanillyl_Alcohol->ERK Inhibits Isovanillyl_Alcohol->JNK Inhibits Isovanillyl_Alcohol->NFkB_nuc Inhibits Translocation

Caption: Potential anti-inflammatory mechanism of isovanillyl alcohol.

G Potential Neuroprotective Signaling Pathway of Isovanillyl Alcohol cluster_0 Oxidative Stress / Neurotoxin cluster_1 Mitochondrion cluster_2 Cytoplasm cluster_3 Apoptosis Stress Oxidative Stress (e.g., MPP+) Bax Bax Stress->Bax Upregulates Bcl2 Bcl-2 Stress->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Cell Death PARP->Apoptosis Leads to Isovanillyl_Alcohol Isovanillyl Alcohol Isovanillyl_Alcohol->Bax Inhibits Isovanillyl_Alcohol->Bcl2 Upregulates Isovanillyl_Alcohol->PARP Inhibits Cleavage

Caption: Potential neuroprotective mechanism of isovanillyl alcohol.

G Experimental Workflow for In Vitro Evaluation of Isovanillyl Alcohol cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Isovanillyl Alcohol (Stock Solution) Serial_Dilution Serial Dilution of Isovanillyl Alcohol Compound->Serial_Dilution Assay_Reagents Prepare Assay-Specific Reagents Incubation Incubate with Biological System (Enzymes, Cells, etc.) Assay_Reagents->Incubation Serial_Dilution->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calc_Inhibition Calculate Percentage Inhibition/Viability Measurement->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50 Conclusion Conclusion on Biological Activity IC50->Conclusion

Caption: General workflow for in vitro biological activity testing.

References

The Potential of 3-Hydroxy-4-methoxybenzyl Alcohol in Modern Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4-methoxybenzyl alcohol, also known as isovanillyl alcohol, is an aromatic organic compound with potential applications in the fragrance industry. As an isomer of the well-known vanillyl alcohol, which possesses a characteristic sweet, creamy, and balsamic aroma, this compound presents an intriguing candidate for the development of novel scent profiles.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a fragrance ingredient, focusing on its olfactory characterization, stability, and performance in formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application in formulations. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name This compound
Synonyms Isovanillyl alcohol, 5-(Hydroxymethyl)-2-methoxyphenol[3]
CAS Number 4383-06-6
Molecular Formula C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol [3]
Appearance Solid
Melting Point 135-137 °C
Solubility Soluble in ethanol and other organic solvents.[4]

Olfactory Profile Evaluation

Experimental Protocol: Sensory Evaluation of this compound

This protocol outlines the methodology for the sensory evaluation of this compound to determine its olfactory profile.

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., ethanol, dipropylene glycol)

  • Glass vials with caps

  • Perfumery smelling strips

  • Panel of trained sensory analysts (minimum of 5)

  • Odor descriptor reference standards (e.g., vanillin, eugenol, etc.)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% in ethanol).

  • Panelist Training: Familiarize the sensory panel with the odor descriptor reference standards to ensure consistent terminology.

  • Evaluation:

    • Dip a smelling strip into each dilution of the sample.

    • Allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the odor at different time intervals (top notes, heart notes, and base notes).

    • Panelists should record their impressions using a standardized questionnaire, noting the primary scent characteristics, intensity, and any associated descriptors.

  • Data Analysis: Compile and analyze the descriptive data from all panelists to create a comprehensive olfactory profile of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample_Prep Sample Preparation (Dilutions) Blind_Presentation Blind Presentation of Samples Sample_Prep->Blind_Presentation Panelist_Training Panelist Training (Reference Standards) Panelist_Training->Blind_Presentation Olfactory_Assessment Olfactory Assessment (Top, Heart, Base Notes) Blind_Presentation->Olfactory_Assessment Data_Recording Data Recording (Questionnaire) Olfactory_Assessment->Data_Recording Data_Compilation Data Compilation Data_Recording->Data_Compilation Profile_Generation Olfactory Profile Generation Data_Compilation->Profile_Generation

Sensory Evaluation Workflow

Stability in Fragrance Formulations

The stability of a fragrance ingredient is a critical factor in its viability for commercial use. Instability can lead to discoloration, changes in odor, and a decrease in overall product quality.[5] Stability testing should be conducted in the intended product base (e.g., alcoholic lotion, cream, soap) to assess the performance of this compound under various conditions.

Experimental Protocol: Accelerated Stability Testing

This protocol describes an accelerated stability testing procedure to predict the long-term stability of a fragrance formulation containing this compound.

Objective: To evaluate the stability of a fragrance formulation containing this compound under accelerated conditions.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control formulation without this compound.

  • Intended product base (e.g., ethanol/water mixture for an Eau de Toilette).

  • Glass containers with airtight seals.

  • Temperature-controlled ovens.

  • UV light chamber.

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS, colorimeter, pH meter).

Procedure:

  • Sample Preparation: Prepare samples of the fragrance formulation in the product base and place them in the glass containers. Prepare control samples similarly.

  • Storage Conditions:

    • Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C) for a period of 1, 2, and 3 months.

    • UV Exposure: Expose samples to controlled UV light for a specified duration.

    • Control: Store a set of samples at room temperature (25°C) in the dark.

  • Evaluation: At regular intervals (e.g., 1, 2, 3 months), evaluate the samples for:

    • Color: Measure any changes in color using a colorimeter or by visual comparison against the control.

    • Odor: Conduct a sensory evaluation to detect any changes in the fragrance profile.

    • pH: Measure the pH of the formulation.

    • Chemical Composition: Analyze the chemical composition using GC-MS to identify any degradation products or changes in the concentration of this compound.

  • Data Analysis: Compare the data from the stressed samples to the control samples to assess the stability of the formulation.

Stability_Testing_Workflow cluster_setup Setup cluster_conditions Storage Conditions cluster_evaluation Evaluation (at intervals) cluster_analysis Analysis Sample_Prep Sample Preparation (Formulation & Control) Elevated_Temp Elevated Temperature (40°C, 50°C) Sample_Prep->Elevated_Temp UV_Exposure UV Exposure Sample_Prep->UV_Exposure Room_Temp Room Temperature (Control) Sample_Prep->Room_Temp Color_Eval Color Evaluation Elevated_Temp->Color_Eval Odor_Eval Odor Evaluation Elevated_Temp->Odor_Eval pH_Eval pH Measurement Elevated_Temp->pH_Eval GCMS_Analysis GC-MS Analysis Elevated_Temp->GCMS_Analysis UV_Exposure->Color_Eval UV_Exposure->Odor_Eval UV_Exposure->pH_Eval UV_Exposure->GCMS_Analysis Room_Temp->Color_Eval Room_Temp->Odor_Eval Room_Temp->pH_Eval Room_Temp->GCMS_Analysis Data_Comparison Data Comparison (Stressed vs. Control) Color_Eval->Data_Comparison Odor_Eval->Data_Comparison pH_Eval->Data_Comparison GCMS_Analysis->Data_Comparison Stability_Assessment Stability Assessment Data_Comparison->Stability_Assessment

Accelerated Stability Testing Workflow

Application in Fragrance Formulations

Based on the olfactory profile of its isomer, this compound is anticipated to be a valuable component in various fragrance types, particularly in gourmand, floral, and oriental compositions. Its potential sweet and creamy notes could provide warmth, depth, and a substantive character to a fragrance. As a benzyl alcohol derivative, it may also exhibit some fixative properties, helping to prolong the scent on the skin.[4]

Potential Applications:

  • Fine Fragrances: As a heart or base note to add richness and complexity.

  • Personal Care Products: In lotions, creams, and soaps to impart a warm and comforting scent.

  • Home Fragrance: In candles and diffusers to create an inviting ambiance.

Conclusion

This compound holds promise as a novel ingredient in the perfumer's palette. Its structural similarity to vanillyl alcohol suggests a desirable olfactory profile that warrants further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of its scent characteristics and stability in fragrance formulations. Through rigorous sensory analysis and stability testing, the full potential of this compound in creating innovative and appealing fragrances can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for improving the yield of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent laboratory method for synthesizing this compound (also known as isovanillyl alcohol) is the reduction of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This transformation is typically achieved with high efficiency and selectivity using sodium borohydride (NaBH₄) as the reducing agent in a suitable protic solvent like ethanol or methanol.[1][2]

Q2: Can vanillin be used as a starting material instead of isovanillin?

Yes, vanillin (4-hydroxy-3-methoxybenzaldehyde) can be reduced to its corresponding alcohol, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), using similar reduction methods.[3][4] It is crucial to use the correct isomer of the starting material to obtain the desired product.

Q3: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the yield of the synthesis, including:

  • Purity of Reagents: Use of high-purity isovanillin and sodium borohydride is essential.

  • Reaction Temperature: The reaction is exothermic, and maintaining a low temperature (typically 0-25°C) is critical to prevent side reactions and decomposition of the reducing agent.[3][5]

  • pH of the Reaction Mixture: Sodium borohydride is more stable in basic conditions.[6][7] Therefore, the reaction is often carried out in a slightly basic medium to prevent the premature decomposition of the reducing agent.[8]

  • Solvent Choice: Protic solvents like ethanol and methanol are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the reducing agent.[1][9]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What could be the reasons?

A: This is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Decomposition of Sodium Borohydride: NaBH₄ can decompose in acidic or neutral aqueous solutions and even slowly in alcohols.[3][6]

    • Solution: Ensure your solvent is not acidic. If using an alcoholic solvent, it's good practice to use a freshly opened bottle of the solvent to minimize water content. The NaBH₄ solution should be prepared just before use. Some protocols recommend adding a small amount of NaOH to the NaBH₄ solution to increase its stability.[7][11]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using TLC by spotting the reaction mixture against the starting material (isovanillin). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or adding a small amount of fresh NaBH₄.[10]

  • Loss of Product During Workup: The product, being a phenolic compound, can be deprotonated and become water-soluble under basic conditions, leading to its loss in the aqueous phase during extraction.

    • Solution: After quenching the reaction, ensure the pH of the solution is neutral or slightly acidic before extracting the product with an organic solvent.[12]

Issue 2: Presence of Impurities in the Final Product

Q: My final product is impure. What are the likely impurities and how can I remove them?

A: The primary impurities are typically unreacted starting material and byproducts from side reactions.

  • Unreacted Isovanillin: If the reduction is incomplete, the final product will be contaminated with the starting aldehyde.

    • Removal: This can often be removed by recrystallization. A solvent system where the alcohol is less soluble than the aldehyde at low temperatures is ideal. Alternatively, column chromatography can be employed for more challenging separations.

  • Borate Esters: These are formed as intermediates during the reduction and can persist if not properly hydrolyzed.

    • Removal: During the workup, quenching the reaction with a dilute acid (e.g., 1M HCl) until the effervescence of hydrogen gas ceases will hydrolyze the borate esters to the desired alcohol and boric acid.[13]

  • Side-Reaction Products: Under certain conditions, side reactions can occur. For instance, if the temperature is not controlled, other functional groups might be affected, although NaBH₄ is generally selective for aldehydes and ketones.[1]

    • Prevention and Removal: Maintaining a low reaction temperature is crucial. Purification methods like recrystallization or column chromatography are effective for removing these byproducts.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
ParameterCondition 1Condition 2Condition 3Expected Outcome on Yield
Solvent EthanolMethanolIsopropanolEthanol and methanol generally give good yields. Isopropanol can also be used, but the reaction might be slower due to lower NaBH₄ solubility.[9]
Temperature 0-5 °CRoom Temperature (~25 °C)> 30 °CLower temperatures (0-5 °C) are optimal for minimizing side reactions and NaBH₄ decomposition, leading to higher yields.[3][5]
NaBH₄ Equivalents 1.1 eq1.5 eq2.0 eqA slight excess (1.1-1.5 eq) is usually sufficient. A larger excess can compensate for any decomposition but may complicate the workup.[14][15]
Reaction Time 30 min1 hour2 hoursTypically, 30-60 minutes is sufficient at room temperature. The reaction should be monitored by TLC to determine the optimal time.[3][10]
pH of NaBH₄ solution NeutralpH 9-10pH > 11NaBH₄ is more stable at higher pH, so a slightly basic solution can improve the effective concentration of the reducing agent.[6][7]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a standard laboratory procedure for the reduction of isovanillin using sodium borohydride.

  • Dissolution of Isovanillin: In a round-bottom flask, dissolve isovanillin (1.0 eq) in ethanol (10 mL per gram of isovanillin). Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of NaBH₄ Solution: In a separate beaker, dissolve sodium borohydride (1.2 eq) in a small amount of cold water (e.g., 2 mL) to which a drop of 1M NaOH has been added to improve stability.

  • Addition of Reducing Agent: Add the freshly prepared NaBH₄ solution dropwise to the cooled isovanillin solution over 10-15 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 1M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the effervescence stops and the pH of the solution is approximately 7.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Isovanillin in Ethanol start->dissolve cool Cool to 0-5°C dissolve->cool add_nabh4 Add NaBH4 Solution Dropwise cool->add_nabh4 prep_nabh4 Prepare NaBH4 Solution react Stir at Room Temperature add_nabh4->react monitor Monitor with TLC react->monitor quench Quench with HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Recrystallize evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 NaBH4 Decomposition? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Product Loss during Workup? start->cause3 solution1 Use fresh NaBH4 Prepare solution just before use Add NaOH for stability cause1->solution1 Yes solution2 Extend reaction time Add more NaBH4 Monitor by TLC cause2->solution2 Yes solution3 Neutralize pH before extraction cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Isovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude isovanillyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude isovanillyl alcohol?

A1: The most common impurities in crude isovanillyl alcohol, particularly when synthesized by the reduction of isovanillin, are:

  • Unreacted Isovanillin: The starting material for the synthesis.

  • Isovanillic Acid: Formed by the over-oxidation of isovanillin or isovanillyl alcohol.

  • Residual Solvents: Solvents used in the reaction and workup steps.

  • Inorganic Salts: Byproducts from the reaction, such as borate salts if sodium borohydride is used as the reducing agent.

Q2: Which purification techniques are most effective for crude isovanillyl alcohol?

A2: The two most effective and commonly used purification techniques for crude isovanillyl alcohol, which is a solid at room temperature, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities, while column chromatography is excellent for separating the desired product from components with similar polarities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of isovanillyl alcohol. By spotting the crude mixture, fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of isovanillyl alcohol from its impurities. A recommended TLC solvent system is a mixture of hexane and ethyl acetate, with a small amount of formic acid to improve spot shape (e.g., Hexane:Ethyl Acetate:Formic Acid in a 4:5:1 ratio).[1]

Q4: What is the expected melting point of pure isovanillyl alcohol?

A4: The melting point of pure isovanillyl alcohol is in the range of 135-137 °C. A broad or depressed melting point of your purified product indicates the presence of residual impurities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of isovanillyl alcohol.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Oily product forms instead of crystals ("oiling out"). The crude material is highly impure, leading to a significant depression of the melting point. The solvent may be too nonpolar for the impurities.- Attempt to purify the crude material first by column chromatography to remove the bulk of the impurities. - Add a small amount of a more polar co-solvent to the hot mixture to increase the solubility of the impurities.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated, and crystal nucleation has not initiated.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure isovanillyl alcohol.
Low recovery of purified product. Too much solvent was used for the initial dissolution or for washing the crystals. The product has significant solubility in the cold solvent. Crystallization was incomplete before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.
Colored impurities remain in the final product. The colored impurities have similar solubility to isovanillyl alcohol in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of spots on the column (co-elution). The polarity of the mobile phase is too high. The column was not packed properly, leading to channeling.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). - Repack the column carefully, ensuring a uniform and compact bed of the stationary phase.
The product does not elute from the column. The mobile phase is not polar enough to move the product down the column.- Gradually increase the polarity of the mobile phase (e.g., slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
The product elutes too quickly with the solvent front. The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher percentage of hexane).
Streaking of spots on TLC plates of the collected fractions. The sample was overloaded on the column. The compound is interacting strongly with the stationary phase.- Use a smaller amount of crude material for the purification. - Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to improve the elution of polar compounds.

Experimental Protocols

Recrystallization of Isovanillyl Alcohol (Ethanol/Water System)

This protocol is adapted from a procedure for the structurally similar compound, isovanillin, and is a good starting point for isovanillyl alcohol.[2]

Materials:

  • Crude isovanillyl alcohol

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude isovanillyl alcohol in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat on a hot plate while stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Column Chromatography of Isovanillyl Alcohol

This protocol provides a general guideline for the purification of isovanillyl alcohol using silica gel chromatography.

Materials:

  • Crude isovanillyl alcohol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 7:3 mixture of hexane to ethyl acetate.[3] The ideal solvent system will give the isovanillyl alcohol a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude isovanillyl alcohol in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) if it is not fully soluble in the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Monitoring: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the same mobile phase used for the column. Visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions that contain pure isovanillyl alcohol.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isovanillyl alcohol.

Data Presentation

Physical Properties of Isovanillyl Alcohol and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Isovanillyl Alcohol C₈H₁₀O₃154.16135-137White to off-white solid
IsovanillinC₈H₈O₃152.15116-118White to yellowish crystalline powder
Isovanillic AcidC₈H₈O₄168.15253-257White to beige crystalline powder
TLC Data for Monitoring Purification
CompoundTypical Rf Value (Hexane:Ethyl Acetate 7:3)Visualization
Isovanillin~0.6UV active
Isovanillyl Alcohol ~0.3-0.4UV active
Isovanillic Acid~0.1 (or remains at the baseline)UV active

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and experimental conditions.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude Isovanillyl Alcohol B Dissolve in minimal hot ethanol A->B C Add hot water (anti-solvent) to cloud point B->C D Add a few drops of hot ethanol to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Vacuum filter to collect crystals F->G H Wash with cold ethanol/water G->H I Dry crystals H->I J Pure Isovanillyl Alcohol I->J

Caption: Workflow for the purification of isovanillyl alcohol by recrystallization.

Logical Relationship for Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Start Chromatography check_separation Good Separation? start->check_separation no_elution Problem: No Elution check_separation->no_elution No (No spots move) too_fast Problem: Elutes Too Fast check_separation->too_fast No (All spots at solvent front) poor_sep Problem: Poor Separation check_separation->poor_sep No (Spots overlap) end Successful Purification check_separation->end Yes increase_polarity Solution: Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Solution: Decrease Mobile Phase Polarity too_fast->decrease_polarity poor_sep->decrease_polarity repack_column Solution: Repack Column poor_sep->repack_column increase_polarity->start decrease_polarity->start repack_column->start

Caption: Troubleshooting logic for column chromatography purification.

References

Overcoming solubility issues of 3-Hydroxy-4-methoxybenzyl alcohol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues related to 3-Hydroxy-4-methoxybenzyl alcohol (also known as Isovanillyl alcohol) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phenolic compound. It is a metabolite of vanillic acid and has been investigated for its potential biological activities, including antioxidant effects. In research, it is often used in in vitro cell-based assays to explore its impact on cellular processes and signaling pathways.

Q2: What are the known solubility properties of this compound?

A2: this compound is a solid at room temperature with a melting point of 135-137 °C.[1] While comprehensive quantitative solubility data is limited, its structural isomer, vanillyl alcohol, is reported to be soluble in hot water, organic solvents, and oils. Specifically, vanillyl alcohol is soluble in ethanol and has a solubility of 2 mg/mL in water at 20 °C.[2] Another related compound, 4-Methoxybenzyl alcohol, is freely soluble in alcohol and diethyl ether but insoluble in water. This suggests that this compound likely has good solubility in polar organic solvents but may have limited solubility in aqueous solutions at room temperature.

Q3: I am observing precipitation of the compound in my aqueous buffer. What could be the cause?

A3: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. This can be caused by several factors, including the concentration of the compound exceeding its solubility limit in the specific buffer system, the temperature of the solution, and the pH of the buffer.

Q4: How can I increase the solubility of this compound in my experiments?

A4: Several methods can be employed to enhance the solubility of this compound. These include the use of co-solvents, gentle heating, and sonication. For cell culture experiments, a common practice for similar phenolic compounds is to prepare a concentrated stock solution in an organic solvent like 100% ethanol or DMSO and then dilute it to the final working concentration in the aqueous culture medium.[3]

Troubleshooting Guide

This guide provides solutions to common solubility-related problems encountered during experiments with this compound.

ProblemPossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. The concentration of the compound exceeds its aqueous solubility limit.Prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO. Then, dilute the stock solution to the final desired concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for many cell culture experiments).
Precipitation occurs after adding the stock solution to the aqueous medium. The compound is "crashing out" of the solution upon dilution due to the change in solvent polarity.- Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even distribution.- Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution.[4]- Consider using a higher percentage of co-solvent in your final solution if your experimental design allows.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound leading to variability in the effective concentration.- Always ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any particulate matter.- Prepare fresh dilutions from the stock solution for each experiment.- Use ultrasonication on the stock solution to aid dissolution.[4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available, the following table summarizes the available information for it and its structurally related isomers, which can serve as a useful reference.

CompoundSolventTemperatureSolubility
Vanillyl alcohol (Isomer)Water20 °C2 mg/mL[2]
Vanillyl alcohol (Isomer)Hot Water-Soluble[2]
Vanillyl alcohol (Isomer)Organic Solvents-Soluble[2]
Vanillyl alcohol (Isomer)Ethanol-Soluble[2][5]
4-Methoxybenzyl alcohol (Isomer)Water-Insoluble[5]
4-Methoxybenzyl alcohol (Isomer)Alcohol-Freely Soluble[5]
4-Methoxybenzyl alcohol (Isomer)Diethyl Ether-Freely Soluble[5]
3,5-dihydroxy-4-methoxybenzyl alcohol Ethanol-Soluble (used for stock solution)[3][6]

Experimental Protocols

Protocol: Preparation of a Stock Solution for Cell Culture Experiments

This protocol is based on methodologies used for structurally similar phenolic compounds.[3][6]

Materials:

  • This compound powder

  • 100% Ethanol (or DMSO, cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of 100% ethanol (or DMSO) to achieve the desired stock solution concentration (e.g., 100 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Gentle warming of the solution to 37°C can also aid in dissolution.[4]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells (typically below 0.5%, but should be optimized for your specific cell line).

Visualization

Signaling Pathway: Potential Anti-Adipogenic Effects

The following diagram illustrates the potential mechanism by which a structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), may inhibit adipogenesis. This provides a hypothetical framework for the potential biological effects of this compound.

References

Stability of 3-Hydroxy-4-methoxybenzyl alcohol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Hydroxy-4-methoxybenzyl alcohol under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the handling and storage of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation due to prolonged exposure to air and/or light. Phenolic compounds are susceptible to oxidation.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.
Unexpected peaks in HPLC or GC analysis of a stored solution Degradation of this compound in solution. The presence of hydroxyl and benzyl alcohol groups can make it susceptible to degradation under various conditions.Prepare fresh solutions for analysis. If stored solutions must be used, they should be kept at low temperatures (2-8°C) and protected from light. Always use a stability-indicating analytical method to ensure accurate quantification of the parent compound and its potential degradants.
Decreased potency or altered biological activity in experiments Degradation of this compound in experimental media or stock solutions. Stability can be pH and temperature-dependent.Prepare fresh stock solutions before each experiment. Assess the stability of this compound in your specific experimental buffer and temperature conditions. Consider performing a time-course experiment to determine its stability window.
Inconsistent analytical results between different batches or preparations Variability in storage conditions or handling procedures.Standardize storage protocols across all samples. Ensure consistent exposure to light, temperature, and air is minimized for all batches.
Precipitation of the compound from a solution upon storage Poor solubility or saturation issues in the chosen solvent, which may be exacerbated by temperature changes.Ensure the compound is fully dissolved at the desired concentration. If solubility is an issue, consider using a co-solvent system after verifying its compatibility and non-reactivity. Store solutions at a constant, appropriate temperature.

Stability Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes its expected stability based on general chemical principles and data for structurally similar compounds. It is strongly recommended to perform experimental verification for your specific storage and experimental conditions.

ConditionExpected StabilityPotential Degradation Products
Room Temperature (20-25°C), Solid, Protected from Light Generally stable.Minimal degradation expected.
Refrigerated (2-8°C), Solid, Protected from Light High stability, recommended for long-term storage.Negligible degradation expected.
Aqueous Solution, Neutral pH (pH 7), Protected from Light Moderately stable.Oxidation or dimerization products.
Aqueous Solution, Acidic pH (pH < 4) Potentially unstable due to acid-catalyzed degradation.Unknown, may involve reactions of the benzyl alcohol moiety.
Aqueous Solution, Basic pH (pH > 8) Likely unstable due to the phenolic hydroxyl group, which is more susceptible to oxidation at higher pH.Oxidized products, such as the corresponding aldehyde or carboxylic acid.
Exposure to Light (Photostability) Likely to be light-sensitive, a common characteristic of phenolic compounds.Photodegradation products.
Presence of Oxidizing Agents (e.g., H₂O₂) Unstable. The phenolic and benzyl alcohol groups are susceptible to oxidation.3-Hydroxy-4-methoxybenzaldehyde, 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocols

Detailed methodologies for key experiments related to the stability assessment of this compound are provided below.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% B to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH and dilute with mobile phase to the working concentration.

    • Analyze by HPLC-UV.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 1N HCl and dilute with mobile phase to the working concentration.

    • Analyze by HPLC-UV.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC-UV.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution at the working concentration.

    • Analyze by HPLC-UV.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a photostability chamber (with a UV lamp) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC-UV.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acidic Hydrolysis (1N HCl, 60°C) stock->acid Expose to alkali Alkaline Hydrolysis (1N NaOH, 60°C) stock->alkali Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to photo Photolytic Degradation (Solution, UV light) stock->photo Expose to neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize Dissolve and Dilute photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc characterize Characterize Degradants (e.g., LC-MS) hplc->characterize

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway under Oxidative Stress

Degradation_Pathway parent This compound intermediate 3-Hydroxy-4-methoxybenzaldehyde parent->intermediate Oxidation final 3-Hydroxy-4-methoxybenzoic acid intermediate->final Further Oxidation

Technical Support Center: Optimizing Derivatization of Isovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of isovanillyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the acylation, silylation, and etherification of isovanillyl alcohol.

Acylation (Esterification)

Q1: My acylation reaction of isovanillyl alcohol shows a low yield. What are the common causes and how can I improve it?

A1: Low yields in the acylation of isovanillyl alcohol can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been given sufficient time to proceed to completion. While many acylations are rapid, sterically hindered or less reactive starting materials may require longer reaction times or gentle heating.[1] For instance, acetylation with acetic anhydride can be heated to 50-60°C for 15-30 minutes to ensure completion.

    • Catalyst Activity: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid (e.g., ZnCl₂), ensure it is fresh and active.[2] Catalysts can degrade over time or be poisoned by impurities.

  • Side Reactions:

    • Competing Acylation: Isovanillyl alcohol has two hydroxyl groups (phenolic and benzylic). While the benzylic alcohol is generally more nucleophilic, competitive acylation at the phenolic position can occur, leading to a mixture of products and reducing the yield of the desired derivative.

    • Decomposition: At excessively high temperatures, isovanillyl alcohol and its derivatives can decompose. It is crucial to maintain the optimal reaction temperature.

  • Work-up and Purification Issues:

    • Product Loss During Extraction: Isovanillyl alcohol derivatives can have some water solubility, leading to loss during aqueous work-up. Ensure the organic solvent used for extraction is appropriate and perform multiple extractions to maximize recovery.

    • Hydrolysis: The ester product can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and minimize contact time with aqueous acidic or basic solutions.

Q2: I am observing multiple spots on my TLC after an acylation reaction. What are the likely side products?

A2: The presence of multiple spots on your TLC plate suggests the formation of side products. For isovanillyl alcohol, these could include:

  • Di-acylated Product: Both the benzylic and phenolic hydroxyl groups have been acylated.

  • Unreacted Starting Material: The reaction has not gone to completion.

  • Phenolic Acylation Product: Only the phenolic hydroxyl group has reacted, which is less common but possible depending on the reaction conditions.

  • Oxidation Products: The benzylic alcohol can be oxidized to the corresponding aldehyde, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

To minimize these, consider using a protecting group strategy if selective acylation is required or carefully controlling the stoichiometry of your acylating agent.

Silylation

Q3: My silylation reaction is incomplete, and I see unreacted isovanillyl alcohol. How can I drive the reaction to completion?

A3: Incomplete silylation is a common issue, often related to the following:

  • Moisture: Silylating reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Any water present will consume the silylating agent.

  • Reagent Reactivity: The reactivity of silylating agents varies. For sterically hindered or less reactive hydroxyl groups, a more powerful silylating agent may be needed. For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent.[3][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can also increase the reactivity of the silylating agent.[5]

  • Reaction Conditions: While many silylations proceed at room temperature, heating can be necessary to ensure complete reaction. A common condition is heating at 60-70°C for 30-60 minutes.[3]

  • Insufficient Reagent: A molar excess of the silylating reagent is typically required to drive the reaction to completion.

Q4: My silyl ether derivative appears to be unstable and hydrolyzes during work-up or analysis. How can I prevent this?

A4: Trimethylsilyl (TMS) ethers are known to be susceptible to hydrolysis. To improve stability:

  • Use a Bulkier Silylating Agent: Derivatives such as tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than TMS ethers. Consider using a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Anhydrous Work-up: If possible, avoid aqueous work-up. If an aqueous wash is necessary, use it quickly and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Immediate Analysis: Analyze the derivatized sample as soon as possible, as silyl ethers can hydrolyze upon storage, even in an aprotic solvent.[5]

Etherification (Alkylation)

Q5: I am attempting to synthesize an ether from isovanillyl alcohol, but the yield is very low. What are the key factors to consider for optimization?

A5: Low yields in ether synthesis with isovanillyl alcohol can be attributed to several factors:

  • Choice of Base and Alkylating Agent: For Williamson ether synthesis, a strong enough base is needed to deprotonate the hydroxyl group, but one that does not cause side reactions with the alkylating agent. The reactivity of the alkylating agent is also crucial.

  • Reaction Temperature: Higher temperatures can promote elimination side reactions, especially with secondary and tertiary alkyl halides. However, some reactions require heating to proceed at a reasonable rate.[6] Careful optimization of the reaction temperature is necessary.

  • Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO are often used in Williamson ether synthesis.

  • Side Reactions:

    • O- vs. C-Alkylation: Phenoxides can undergo alkylation at the oxygen or the carbon of the aromatic ring. O-alkylation is generally favored, but C-alkylation can be a competing side reaction.

    • Polymerization: Under certain conditions, isovanillyl alcohol can undergo polymerization.

Q6: My etherification reaction is producing a complex mixture of products. What are the potential side reactions?

A6: Besides the desired ether, several side products can form:

  • Di-etherification: Both hydroxyl groups can be alkylated.

  • Elimination Products: If using a sterically hindered alkyl halide or high temperatures, elimination to form an alkene can compete with substitution.

  • Products from reaction with the solvent: Some solvents can participate in the reaction.

  • Oxidation: As with other reactions, the benzylic alcohol can be oxidized.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the derivatization of vanillyl alcohol, a close structural analog of isovanillyl alcohol. These conditions can serve as a starting point for optimizing the derivatization of isovanillyl alcohol.

Table 1: Acylation of Vanillyl Alcohol

Acylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Acetic AnhydrideH₂SO₄ (catalytic)TetrahydrofuranReflux1 hour~70%[5]
Acetic Anhydride10% NaOHWater/IceRoom Temp20 minHigh (not quantified)[7]
Acetic AnhydrideZinc ChlorideNone (Solvent-free)Room TempShortHigh (not quantified)[2]

Table 2: Etherification of Vanillyl Alcohol

Alkylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
EthanolCationic Exchange ResinEthanolReflux3-4 hours70.1%[8]
ChloroethaneSodium BorohydrideEthanol30-404 hours98.6%[3]
BromobutanePotassium BorohydrideEthyl Acetate30-403 hours95.2%[3]

Table 3: Silylation of Alcohols (General Conditions)

Silylating AgentCatalyst/BaseSolventTemperature (°C)TimeNotesReference
BSTFAPyridineDichloromethane6520 minSuitable for a wide range of alcohols.
MSTFA + 1% TMCSPyridinePyridine3730 minStrong silylating agent for polar compounds.[5]
HexamethyldisilazaneTMSCl (catalytic)None or Inert Solvent40-5015 minRapid reaction for primary and secondary alcohols.[9]

Experimental Protocols

The following are detailed methodologies for key derivatization reactions of vanillyl alcohol, which can be adapted for isovanillyl alcohol.

Protocol 1: Acylation of Vanillyl Alcohol with Acetic Anhydride

  • Materials: Vanillyl alcohol, acetic anhydride, catalytic amount of sulfuric acid, tetrahydrofuran (THF), sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve vanillyl alcohol (1 equivalent) in THF.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add acetic anhydride (1.1 equivalents) dropwise to the solution.

    • Heat the mixture to reflux for 1 hour, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Protocol 2: Silylation of Phenolic Alcohols for GC-MS Analysis

  • Materials: Dried sample containing the phenolic alcohol, anhydrous pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), reaction vials.

  • Procedure:

    • Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.[3]

    • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.

    • Add 100 µL of BSTFA (+ 1% TMCS).[3]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30-60 minutes in a heating block.[3]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: Etherification of Vanillyl Alcohol

  • Materials: Vanillyl alcohol, ethanol, cationic exchange resin (e.g., Amberlite IR-120(H)).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add vanillyl alcohol (1 equivalent), a large excess of ethanol (to act as both solvent and reagent), and the cationic exchange resin (e.g., 50g per 0.52 mol of alcohol).[8]

    • Stir the mixture and heat to reflux for 3-4 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove the resin.

    • Remove the excess ethanol under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with Isovanillyl Alcohol reagents Prepare Anhydrous Solvents & Reagents start->reagents dissolve Dissolve Isovanillyl Alcohol reagents->dissolve add_reagent Add Derivatizing Agent & Catalyst dissolve->add_reagent react React under Optimized Conditions (Time, Temp) add_reagent->react monitor Monitor with TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end_node Pure Derivative analyze->end_node

Caption: General experimental workflow for the derivatization of isovanillyl alcohol.

Troubleshooting_Low_Yield cluster_reaction_check Reaction Check cluster_solutions Potential Solutions start Low Yield Observed incomplete_rxn TLC shows starting material? start->incomplete_rxn side_products Multiple spots on TLC? incomplete_rxn->side_products No increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp Yes check_reagents Check reagent/catalyst activity side_products->check_reagents No optimize_stoichiometry Optimize stoichiometry side_products->optimize_stoichiometry Yes increase_time_temp->start Re-run anhydrous_conditions Ensure anhydrous conditions (for silylation) check_reagents->anhydrous_conditions optimize_stoichiometry->start Re-run purification_method Review purification method purification_method->start Re-evaluate anhydrous_conditions->purification_method

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Unexpected Side Products in Isovanillyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isovanillyl alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected side products during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected side products in reactions involving isovanillyl alcohol?

A1: Unexpected side products in isovanillyl alcohol reactions typically arise from its key functional groups: the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring. The most common classes of side products include:

  • Oxidation products: Over-oxidation of the benzylic alcohol can lead to the formation of isovanillin and further to isovanillic acid.

  • Etherification side products: During Williamson ether synthesis, elimination reactions can compete with the desired substitution, leading to alkene byproducts. C-alkylation on the aromatic ring is also a possibility.

  • Condensation products: Under acidic conditions, isovanillyl alcohol can undergo self-condensation to form dimers and oligomers.

  • Protecting group-related impurities: Incomplete protection or deprotection reactions can leave residual starting materials or generate side products from the protecting groups themselves.

  • Rearrangement products: Under certain acidic conditions, rearrangements of intermediates could potentially occur, though this is less common.

Troubleshooting Guides by Reaction Type

Oxidation of Isovanillyl Alcohol to Isovanillin

Problem: My oxidation of isovanillyl alcohol to isovanillin is giving me low yields and multiple unexpected spots on my TLC plate.

Possible Cause & Solution

  • Over-oxidation to Isovanillic Acid: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the intermediate isovanillin to isovanillic acid.[1][2]

    • Troubleshooting:

      • Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based catalyst system, which are known to selectively oxidize primary alcohols to aldehydes.

      • Carefully monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

      • Control the reaction temperature; lower temperatures can help to minimize over-oxidation.

  • Formation of Dimeric/Oligomeric Ethers: Under certain conditions, especially with some metal-based catalysts, ether-linked dimers or oligomers could form.

    • Troubleshooting:

      • Ensure your reaction is performed under conditions optimized for selective alcohol oxidation.

      • Analyze your crude product by mass spectrometry to check for the presence of higher molecular weight species.

Expected Products and Potential Side Products in Isovanillyl Alcohol Oxidation

CompoundStructureRoleTypical Analytical Method
Isovanillyl Alcohol3-hydroxy-4-methoxybenzyl alcoholStarting MaterialHPLC, GC-MS
Isovanillin3-hydroxy-4-methoxybenzaldehydeDesired ProductHPLC, GC-MS
Isovanillic Acid3-hydroxy-4-methoxybenzoic acidOver-oxidation ProductHPLC, LC-MS
Dimeric/Oligomeric EthersHigh molecular weight ether-linked speciesPotential Side ProductMS, GPC/SEC

Experimental Protocol: Selective Oxidation of Isovanillyl Alcohol using a Cu(I)/TEMPO Catalyst System

This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols and should be optimized for isovanillyl alcohol.

  • Reaction Setup: In a round-bottom flask, dissolve isovanillyl alcohol (1.0 eq) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add CuBr (0.05 eq), 2,2'-bipyridine (bpy) (0.1 eq), and TEMPO (0.1 eq). The solution should turn a deep red-brown.

  • Initiation: Add N-methylimidazole (NMI) (0.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature open to the air. Monitor the reaction by TLC. The reaction is typically complete when the color changes to a turbid green.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic for Oxidation Reactions

Oxidation_Troubleshooting start Low Yield or Multiple Spots in Oxidation over_oxidation Over-oxidation to Isovanillic Acid? start->over_oxidation dimerization Dimer/Oligomer Formation? start->dimerization solution1 Use milder oxidant (PCC, TEMPO). Monitor reaction closely. Control temperature. over_oxidation->solution1 Yes solution2 Analyze by MS for higher MW species. Optimize catalyst system. dimerization->solution2 Yes end_goal Pure Isovanillin solution1->end_goal solution2->end_goal

Caption: Troubleshooting workflow for isovanillyl alcohol oxidation.

Etherification of Isovanillyl Alcohol (Williamson Ether Synthesis)

Problem: I am trying to synthesize an ether from isovanillyl alcohol, but I am getting a significant amount of a non-polar byproduct and my yield of the desired ether is low.

Possible Cause & Solution

  • E2 Elimination: The alkoxide of isovanillyl alcohol is a strong base and can promote the elimination of the alkyl halide to form an alkene, which is a common side reaction in Williamson ether synthesis.[3][4] This is more likely with secondary and tertiary alkyl halides.

    • Troubleshooting:

      • If possible, use a primary alkyl halide.

      • Employ a less sterically hindered alkoxide if the synthesis allows for alternative disconnection approaches.

      • Keep the reaction temperature as low as possible to favor the SN2 reaction over E2 elimination.[4]

      • Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[4][5]

  • C-Alkylation: The phenoxide ion of isovanillyl alcohol is an ambident nucleophile, meaning that alkylation can occur on the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, side product).[3][5]

    • Troubleshooting:

      • The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

      • Analyze the crude product by 1H NMR and 13C NMR to identify any unexpected signals corresponding to alkyl groups on the aromatic ring.

Potential Side Products in the Williamson Ether Synthesis of Isovanillyl Alcohol

CompoundFormation MechanismHow to Minimize
AlkeneE2 EliminationUse primary alkyl halide, low temperature
C-Alkylated Isovanillyl AlcoholC-AlkylationUse polar aprotic solvents (DMF, DMSO)
Unreacted Isovanillyl AlcoholIncomplete ReactionUse a strong enough base (e.g., NaH), ensure anhydrous conditions

Experimental Protocol: Williamson Ether Synthesis with Isovanillyl Alcohol

This is a general protocol and should be adapted for the specific alkyl halide being used.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.

  • Alcohol Addition: Slowly add a solution of isovanillyl alcohol (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

  • Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Decision Pathway for Etherification

Etherification_Pathway start Planning Williamson Ether Synthesis alkyl_halide Choice of Alkyl Halide start->alkyl_halide primary_halide Primary Halide alkyl_halide->primary_halide Preferred secondary_tertiary_halide Secondary/Tertiary Halide alkyl_halide->secondary_tertiary_halide Not Ideal sn2_path Proceed with SN2 (Lower Temp, Polar Aprotic Solvent) primary_halide->sn2_path e2_risk High risk of E2 Elimination (Consider alternative route) secondary_tertiary_halide->e2_risk

Caption: Decision pathway for selecting reagents in Williamson ether synthesis.

Protection of Isovanillyl Alcohol's Hydroxyl Groups

Problem: After protecting the hydroxyl groups of isovanillyl alcohol with a silyl ether (e.g., TBDMS), I see multiple spots on the TLC, and my yield of the desired protected product is low.

Possible Cause & Solution

  • Incomplete Protection: The reaction may not have gone to completion, leaving unreacted starting material or partially protected intermediates (if both hydroxyls are targeted for protection).

    • Troubleshooting:

      • Ensure all reagents are anhydrous, as moisture will consume the silylating agent.

      • Use a sufficient excess of the silylating agent and base (e.g., imidazole, triethylamine).

      • Increase the reaction time or gently heat the reaction mixture if steric hindrance is an issue.

  • Side Reactions of the Silylating Agent: Silylating agents can be sensitive to moisture and can hydrolyze.

    • Troubleshooting:

      • Use freshly opened or distilled reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Difficult Purification: The silylated product may be difficult to separate from the starting material or other byproducts.

    • Troubleshooting:

      • Optimize your chromatography conditions. A different solvent system or a gradient elution may be necessary.

Experimental Protocol: TBDMS Protection of Isovanillyl Alcohol

This protocol is for the protection of a hydroxyl group and may need to be modified for the selective protection of one of the hydroxyls in isovanillyl alcohol.

  • Reaction Setup: Dissolve isovanillyl alcohol (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Silyl Protection

Silyl_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection start_protect Isovanillyl Alcohol add_reagents Add TBDMS-Cl, Imidazole in Anhydrous DMF start_protect->add_reagents reaction_protect Stir at RT, Monitor by TLC add_reagents->reaction_protect workup_protect Aqueous Workup and Extraction reaction_protect->workup_protect purify_protect Column Chromatography workup_protect->purify_protect product_protected Protected Isovanillyl Alcohol purify_protect->product_protected start_deprotect Protected Isovanillyl Alcohol add_tbaf Add TBAF in THF start_deprotect->add_tbaf reaction_deprotect Stir at RT, Monitor by TLC add_tbaf->reaction_deprotect workup_deprotect Aqueous Workup and Extraction reaction_deprotect->workup_deprotect purify_deprotect Column Chromatography workup_deprotect->purify_deprotect product_deprotected Isovanillyl Alcohol purify_deprotect->product_deprotected

Caption: General workflow for silyl protection and deprotection of alcohols.

Condensation Reactions of Isovanillyl Alcohol

Problem: In an acidic reaction medium, I am observing the formation of a significant amount of high molecular weight, insoluble material.

Possible Cause & Solution

  • Acid-Catalyzed Self-Condensation: Isovanillyl alcohol can undergo self-condensation in the presence of acid. This involves the dehydration of the benzylic alcohol to form a reactive benzylic carbocation, which can then attack the electron-rich aromatic ring of another isovanillyl alcohol molecule, leading to the formation of dimers and oligomers. A study on the related vanillyl alcohol has shown the formation of oligomers with degrees of polymerization between 2 and 6 under acidic conditions.[6]

    • Troubleshooting:

      • Avoid strongly acidic conditions if this is not the desired reaction.

      • If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration.

      • Keep the reaction temperature low to disfavor the formation of the carbocation intermediate.

Proposed Dimerization Pathway of Isovanillyl Alcohol

Dimerization_Pathway cluster_0 Monomer cluster_1 Intermediate cluster_2 Product isovanillyl_alcohol Isovanillyl Alcohol carbocation Benzylic Carbocation isovanillyl_alcohol->carbocation H+, -H2O dimer Dimer/Oligomer carbocation->dimer + Isovanillyl Alcohol

Caption: Proposed acid-catalyzed dimerization pathway of isovanillyl alcohol.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Hydroxy-4-methoxybenzyl alcohol, also known as vanillyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable laboratory method is the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde) using sodium borohydride (NaBH₄).[1][2][3] This method is favored for its mild reaction conditions and the high selectivity of NaBH₄ in reducing the aldehyde group to a primary alcohol.[3]

Q2: Why is a basic solution, such as sodium hydroxide (NaOH), typically used in the reaction mixture?

A2: A basic environment is crucial to deprotonate the phenolic hydroxyl group of vanillin. This prevents the hydride from the sodium borohydride from reacting with this acidic proton, which would otherwise lead to the decomposition of the reducing agent and the evolution of hydrogen gas.[1] The resulting phenoxide ion is also more soluble in the aqueous reaction medium.

Q3: What is the purpose of the final acidification step with an acid like hydrochloric acid (HCl)?

A3: The acidification step serves two primary purposes. First, it protonates the intermediate alkoxide to form the final alcohol product, this compound. Second, it quenches any excess sodium borohydride, which decomposes into boric acid and hydrogen gas upon acidification.[1][2]

Q4: What are the typical yields for the reduction of vanillin to vanillyl alcohol?

A4: While yields can vary depending on the specific reaction conditions and scale, literature procedures often report yields in the range of 70-90% after purification. For instance, a scaled-up student experiment aims for a good yield after recrystallization.

Q5: How can I confirm the successful synthesis of this compound?

A5: The identity and purity of the product can be confirmed using several analytical techniques. These include determining the melting point (literature value is around 115°C or 135-137°C), and spectroscopic methods such as Infrared (IR) spectroscopy to observe the appearance of a broad O-H stretch from the alcohol and the disappearance of the C=O stretch from the aldehyde, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[2][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of NaBH₄: The reducing agent may have decomposed due to improper storage or exposure to moisture.[1] 2. Reaction with Phenolic Proton: The basicity of the solution may have been insufficient, leading to the reaction of NaBH₄ with the acidic phenolic proton of vanillin.[1] 3. Incomplete Reaction: The reaction time may have been too short, or the temperature was too low.1. Use fresh, properly stored NaBH₄. Ensure the container is sealed tightly. 2. Ensure the vanillin is fully dissolved in a sufficiently concentrated NaOH solution before adding the NaBH₄. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, consider extending the reaction time or allowing the reaction to proceed at room temperature after the initial cooling.
Product Fails to Crystallize 1. Supersaturation: The product may be too soluble in the solvent system used. 2. Oily Product Formation: The product may have separated as an oil instead of a solid.[5] 3. Impurities Present: The presence of unreacted starting material or byproducts can inhibit crystallization.1. After acidification, cool the solution in an ice bath for a longer period. Gently scratch the inside of the flask with a glass rod to induce crystallization.[5] 2. If an oil forms, try to redissolve it by gentle warming and then allow it to cool slowly. Seeding with a small crystal of pure product can also help. 3. Purify the crude product. Recrystallization from a suitable solvent (e.g., water or ethyl acetate) is a common method.[4]
Reaction Mixture Foams Excessively 1. Rapid Addition of NaBH₄: The reaction between NaBH₄ and the carbonyl group is exothermic, and rapid addition can cause the solvent to boil or lead to gas evolution.[2] 2. Rapid Acidification: The decomposition of excess NaBH₄ by acid is vigorous and produces hydrogen gas.1. Add the NaBH₄ solution dropwise or in small portions over a period of at least 10 minutes, especially during scale-up.[1][2] Maintain cooling with an ice bath during the addition. 2. Add the acid dropwise with efficient stirring and cooling.
Product is Impure After Isolation 1. Incomplete Reaction: Unreacted vanillin remains in the product. 2. Side Reactions: Although less common with NaBH₄, side reactions can occur, especially if the temperature is not controlled. 3. Inefficient Washing: The crude product was not washed sufficiently to remove soluble impurities.1. Monitor the reaction to completion using TLC.[4] 2. Maintain the reaction temperature below 25°C.[6] 3. Wash the filtered product with ice-cold water to remove any remaining salts or other water-soluble impurities.[2] For higher purity, recrystallization is recommended.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the reduction of vanillin.

  • Dissolution of Vanillin: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of vanillin in 40 mL of a 1 M sodium hydroxide solution. Stir until all the vanillin has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve 2.5 g of sodium borohydride in 20 mL of 1 M sodium hydroxide solution.

  • Reduction Reaction: Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 25°C.[1]

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.

  • Quenching and Precipitation: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 6 M hydrochloric acid dropwise until the solution is acidic (test with pH paper). The evolution of hydrogen gas will be observed as the excess NaBH₄ is decomposed. Continue adding HCl until no more gas evolves and the product precipitates out as a white solid.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with three portions of ice-cold water.

  • Drying: Allow the product to air-dry on the filter paper, or for a more efficient drying, place it in a desiccator under vacuum.

Purification by Recrystallization
  • Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., water or a mixture of ethyl acetate and hexane) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Synthesis_Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Alkoxide Intermediate Alkoxide Vanillin->Alkoxide 1. NaBH₄, NaOH 2. H₂O Product This compound Alkoxide->Product H₃O⁺ (Acidification)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Sol_Yield Check NaBH₄ Quality Verify Basicity Monitor with TLC CheckYield->Sol_Yield Yes CheckCrystallization Crystallization Issues? CheckPurity->CheckCrystallization No Sol_Purity Ensure Complete Reaction Control Temperature Recrystallize CheckPurity->Sol_Purity Yes Success Successful Synthesis CheckCrystallization->Success No Sol_Crystallization Induce Crystallization (Scratching, Seeding) Adjust Solvent CheckCrystallization->Sol_Crystallization Yes Sol_Yield->Start Retry Sol_Purity->Success Sol_Crystallization->CheckPurity

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions Vanillin Vanillin Desired_Product This compound Vanillin->Desired_Product NaBH₄ (Aldehyde Reduction) Side_Product Decomposition of NaBH₄ (H₂ gas evolution) Vanillin->Side_Product NaBH₄ (Reaction with Phenolic -OH)

Caption: Desired reaction versus a potential side reaction.

References

Common pitfalls in the handling of 3-Hydroxy-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-4-methoxybenzyl alcohol (also known as Isovanillyl alcohol). This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling and application of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound?

This compound is a phenolic compound with the molecular formula C₈H₁₀O₃. It is a metabolite of vanillic acid and is recognized for its potential antioxidant properties.[1] It is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).

Q2: How should I store this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, typically at temperatures between 10°C and 25°C.[1] It is advisable to protect it from light to prevent potential degradation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in methanol.[2] For cell culture experiments, stock solutions are often prepared in organic solvents like 100% ethanol and stored at -20°C.[3] When preparing aqueous solutions, it may be necessary to gently warm the solution to 37°C and use an ultrasonic bath to achieve complete dissolution.[4]

Q4: Is this compound sensitive to light?

Q5: What are the main safety hazards associated with this compound?

This compound is classified as a skin irritant, can cause serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at the recommended temperature (10°C - 25°C) and protected from light.[1]

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions before each experiment, especially for aqueous solutions. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and that the solvent is appropriate.[3]

  • Check for Contamination: Visually inspect the solid compound for any changes in color or consistency, which might indicate contamination or degradation.

  • Perform Quality Control: If feasible, verify the purity of your compound using analytical techniques such as HPLC or NMR spectroscopy.

Issue 2: Poor Solubility in Aqueous Media

Potential Cause: The compound has limited solubility in water.

Troubleshooting Steps:

  • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO. The final concentration of the organic solvent in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

  • Gentle Heating and Sonication: To aid dissolution in aqueous buffers, gently warm the solution to 37°C and use an ultrasonic bath.[4] Avoid excessive heating, which could lead to degradation.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Depending on your experimental constraints, a slight adjustment of the pH of the buffer might improve solubility. However, be mindful of the stability of the compound at different pH values.

Issue 3: Variability in Cell-Based Assays

Potential Cause: Inconsistent dosing, solvent effects, or compound instability in the culture medium.

Troubleshooting Steps:

  • Consistent Stock Solution Preparation: Ensure your stock solution is fully dissolved and homogenous before diluting it into the cell culture medium.

  • Vehicle Control: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent used to dissolve the this compound, but without the compound itself. This helps to distinguish the effects of the compound from those of the solvent.

  • Incubation Time: Consider the stability of the compound in your cell culture medium over the duration of the experiment. For longer incubation times, it may be necessary to replenish the medium with a freshly prepared compound.

  • Test for Cytotoxicity: At higher concentrations, the compound or the solvent may exhibit cytotoxic effects. It is important to determine the optimal non-toxic working concentration range for your specific cell line using a cell viability assay.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 154.16 g/mol [1]
Melting Point 135-137 °C[6]
Storage Temperature 10°C - 25°C[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Cell Culture

This protocol is based on methodologies used for the related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA).[3]

Materials:

  • This compound

  • 100% Ethanol (sterile)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the compound is completely dissolved.

  • Store the stock solution at -20°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Synthesis of this compound via Reduction of Isovanillin

This protocol is adapted from a standard synthesis procedure.[7]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Saturated sodium chloride (NaCl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve isovanillin (0.2 mmol, 0.03 g) in ethanol (1 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • While stirring at room temperature, add sodium borohydride (0.2 mmol, 0.01 g) to the solution.

  • Continue stirring the mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 10 mL of saturated NaCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry them over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent and evaporate the solvent to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Experimental Inconsistency

G Troubleshooting Experimental Inconsistency A Inconsistent Results Observed B Check Compound Integrity A->B Is the compound stable? D Verify Experimental Protocol A->D Are there procedural errors? E Review Data Analysis A->E Is the analysis correct? C Prepare Fresh Stock Solution B->C Degradation suspected F Consult Literature for Similar Issues D->F Protocol seems correct G Potential Signaling Pathways (based on DHMBA) cluster_0 Cell Growth & Proliferation cluster_1 Inflammation cluster_2 Apoptosis EGF EGF PI3K PI3K EGF->PI3K Akt Akt PI3K->Akt MAPK MAPK PI3K->MAPK mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation LPS LPS NF_kB NF_kB LPS->NF_kB Inflammatory_Cytokines Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines DHMBA DHMBA (related compound) DHMBA->PI3K inhibits DHMBA->NF_kB inhibits p53 p53 DHMBA->p53 Caspase3 Caspase3 DHMBA->Caspase3 activates p21 p21 p53->p21 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Antioxidant Activity of Isovanillyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with isovanillyl alcohol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is isovanillyl alcohol and why are its derivatives being studied for antioxidant activity?

Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) is a phenolic compound. Phenolic compounds are known for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] Derivatives of isovanillyl alcohol are synthesized to potentially enhance this antioxidant capacity, improve bioavailability, or modify other physicochemical properties for therapeutic applications.[2][3] The antioxidant effects of these compounds are believed to be beneficial in mitigating oxidative stress, which is implicated in numerous diseases.[4][5]

Q2: How can the antioxidant activity of isovanillyl alcohol derivatives be enhanced?

Enhancing the antioxidant activity of isovanillyl alcohol derivatives can be approached through several strategies:

  • Structural Modification: Introducing additional hydroxyl groups or other electron-donating groups to the aromatic ring can increase the radical scavenging capacity.[1]

  • Esterification: Creating lipophilic esters by reacting the alcohol group with fatty acids can improve the compound's solubility in lipidic environments, potentially increasing its efficacy in protecting cell membranes from lipid peroxidation.[3][6]

  • Glycosylation: The synthesis of glycoside derivatives can modify the solubility and bioavailability of the parent compound.[7][8]

Q3: Which assays are commonly used to measure the antioxidant activity of these derivatives?

The most common in vitro assays include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of the antioxidant to quench the blue-green ABTS radical cation.[10][11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13]

It is generally recommended to use a panel of different assays to obtain a comprehensive understanding of the antioxidant potential, as each method has its own mechanism and limitations.[14]

Troubleshooting Guides for Common Antioxidant Assays

DPPH Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High Variability in Results - Inconsistent reaction times.[9]- Light sensitivity of the DPPH radical.- Solvent effects influencing reaction kinetics.[15]- Standardize the incubation time for all samples.- Keep samples in the dark during incubation.- Use the same solvent for all samples and the blank. Consider the polarity of the solvent as it can affect the reactivity of the antioxidant.[15]
Low or No Activity Detected - The compound may have slow reaction kinetics with the DPPH radical.[16]- Steric hindrance preventing the antioxidant from effectively reaching the radical site of DPPH.- The compound may act through a mechanism not well-detected by the DPPH assay.- Increase the incubation time and perform a kinetic study to determine the point of reaction completion.- Consider that the DPPH radical is a stable and bulky molecule, and some potent antioxidants may not react efficiently with it.- Use complementary assays like ABTS or FRAP.
Precipitation in the Well/Cuvette - Low solubility of the derivative in the chosen solvent (often methanol or ethanol).[9]- Test the solubility of your derivative in different solvents.[15]- Consider using a co-solvent system, but ensure it does not interfere with the assay.
ABTS Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Absorbance of ABTS•+ Solution - Incomplete formation of the radical cation.[10]- Instability of the pre-formed radical.- Allow sufficient time (12-16 hours) for the reaction between ABTS and potassium persulfate in the dark.[17]- Use a freshly prepared and properly diluted working solution for each experiment. The radical is generally stable for over two days when stored in the dark.[10]
Underestimation of Antioxidant Capacity - A fixed, short incubation time may not be sufficient for slow-reacting compounds.[10][17]- pH sensitivity of the antioxidant's activity.[10][18]- Perform a kinetic analysis to determine the optimal incubation time where the reaction reaches a plateau.[10]- Strictly control and report the pH of the reaction buffer, as the scavenging activity of some compounds is highly pH-dependent.[17][18]
Color Interference from Sample - The sample itself has a color that absorbs at the same wavelength as the ABTS radical (typically 734 nm).- Run a proper sample blank containing the sample and the solvent, but not the ABTS radical solution. Subtract the absorbance of the blank from the sample reading.
FRAP Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low FRAP Value - The compound may not be a potent reducing agent. The FRAP assay only measures the reducing capability of antioxidants.[12]- The acidic pH of the assay (pH 3.6) may not be optimal for the compound's activity.[13]- Understand that the FRAP assay does not measure radical quenching via hydrogen atom transfer.[12] Use other assays for a complete profile.- Be aware that the low pH can either over- or underestimate the antioxidant potential compared to physiological conditions.[13][16]
Inconsistent Results - Minor variations in pH or temperature.[12]- Use of old or improperly prepared FRAP reagent.- Maintain a constant pH of 3.6 and a stable temperature (typically 37°C).[12]- Prepare the FRAP reagent fresh on the day of use for optimal results.[12]
Clouding of the Solution - Low solubility of lipophilic compounds in the aqueous FRAP reagent.[19]- A modification using a methanol-terpene mixture has been shown to improve solubility for some compounds.[19]- The addition of a surfactant like Tween 20 to the standard FRAP solution can also be investigated to obtain a clear solution.[19]

Quantitative Data Summary

Note: Direct comparison of antioxidant activities can be challenging due to variations in experimental conditions across different studies. The following table is a representative summary of reported values.

Compound Assay IC₅₀ (µg/mL) Reference
VanillinDPPH0.81[20][21]
Vanillyl AcetateDPPH0.63[20][21]
o-methoxy-p-methyl cyclohexan-1-ol (Reduced Vanillin)DPPH0.59[20][21]
Vanillic AcidDPPH0.85[20][21]
Vitamin C (Standard)DPPH0.44[20]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.

  • Sample Preparation: Dissolve the isovanillyl alcohol derivatives in the same solvent as the DPPH solution to prepare various concentrations.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the sample solution.

    • Add an equal volume of the DPPH solution and mix well.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[9]

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][17]

  • Sample Preparation: Prepare different concentrations of the isovanillyl alcohol derivatives in the buffer.

  • Assay Procedure:

    • Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a predetermined time (e.g., 6 minutes, but optimization is recommended).[10]

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation (FRAP Reagent):

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[12]

  • Sample Preparation: Dissolve the samples in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent.

    • Mix and incubate at 37°C for a specified time (e.g., 4-6 minutes, though longer times may be needed for some compounds).[13][19]

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, typically ferrous sulfate (FeSO₄). The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.[23]

Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Isovanillyl Alcohol Derivative Stock Prepare Stock Solution Sample->Stock Dilutions Create Serial Dilutions Stock->Dilutions Incubate Mix Sample & Reagent, Incubate Dilutions->Incubate Reagent Prepare Assay Reagent (DPPH/ABTS/FRAP) Reagent->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calc Calculate % Inhibition Measure->Calc Plot Plot Inhibition vs. Concentration Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Troubleshooting_Logic Start Inconsistent or Unexpected Results? CheckTime Is incubation time optimized? Start->CheckTime Start Troubleshooting CheckpH Is pH strictly controlled? CheckTime->CheckpH Yes KineticStudy Perform kinetic study to find optimal time. CheckTime->KineticStudy No CheckSolvent Is the solvent appropriate? CheckpH->CheckSolvent Yes AdjustBuffer Verify and adjust buffer pH. CheckpH->AdjustBuffer No TestSolubility Test alternative solvents or co-solvents. CheckSolvent->TestSolubility No ReRun Re-run Assay CheckSolvent->ReRun Yes KineticStudy->ReRun AdjustBuffer->ReRun TestSolubility->ReRun

Caption: A logical workflow for troubleshooting antioxidant assays.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-4-methoxybenzyl alcohol, also known as isovanillyl alcohol, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is a subject of considerable interest. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data to inform methodological choices in research and development.

Comparison of Key Synthesis Methods

The synthesis of this compound is primarily achieved through the reduction of commercially available aldehydes, namely vanillin and its isomer, isovanillin. Biocatalytic methods also present a viable, environmentally friendly alternative. A summary of the performance of these methods is presented in the table below.

MethodStarting MaterialReducing Agent/CatalystYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Chemical Reduction VanillinSodium Borohydride (NaBH₄)Typically high; lab scale experiments suggest good yields[1]High, requires purification20-30 minutes[1]Fast, well-established, readily available reagentsUse of hazardous reagents, potential for side reactions
Chemical Reduction IsovanillinSodium Borohydride (NaBH₄)High (inferred from similar reductions)HighShortDirect route to the desired isomerIsovanillin is less common and more expensive than vanillin
Biotransformation VanillinAcetobacter sp.50-98% (conversion)[2]High0.5 - 7 days[2]Environmentally friendly, mild conditionsLong reaction times, requires specific microbial cultures

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation.

Method 1: Reduction of Vanillin using Sodium Borohydride

This method is a standard laboratory procedure for the reduction of an aldehyde to a primary alcohol.

Procedure: [1]

  • Dissolution: Dissolve 2.0 g of vanillin in 4 mL of ethanol in a round-bottom flask with stirring.

  • Cooling: Cool the solution in an ice bath.

  • Reductant Preparation: In a separate vial, dissolve 0.5 g of sodium borohydride in 3.8 mL of 1 M NaOH.

  • Addition: Slowly add the sodium borohydride solution dropwise to the vanillin solution over a period of 10 minutes, maintaining the temperature between 20-25 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture for an additional 10 minutes at room temperature.

  • Quenching: Cool the mixture again in an ice bath and slowly add 6 M HCl dropwise until the evolution of hydrogen gas ceases and the solution is acidic.

  • Precipitation: Continue stirring in the ice bath for 10 minutes to allow the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with ice-cold water, and air dry. The crude product can be further purified by recrystallization.

Method 2: Biotransformation of Vanillin using Acetobacter sp.

This method utilizes whole-cell catalysis for a green synthesis approach.

Procedure: [2]

  • Activation of Culture: Activate the Acetobacter strain by transferring it from a solid agar medium to a liquid seed culture medium and incubating at 20-30°C for 12-24 hours.

  • Inoculation: Inoculate the activated seed culture into a liquid fermentation medium (6-10% v/v) and incubate at 20-30°C for 12-48 hours with shaking or under static conditions.

  • Substrate Addition: When a significant amount of flocculent material has formed, add a filtered and sterilized solution of vanillin to the fermentation medium to a final concentration of 0.1-3.0 mmol/L.

  • Fermentation: Continue the fermentation at 20-35°C for 0.5 to 7 days.

  • Extraction: After the reaction period, extract the product from the fermentation broth using a suitable organic solvent.

Synthesis Pathway Overview

The following diagram illustrates the primary synthetic routes to this compound.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_2 Product Vanillin Vanillin Chem_Red_V Chemical Reduction (e.g., NaBH4) Vanillin->Chem_Red_V Biotransformation Biotransformation (e.g., Acetobacter sp.) Vanillin->Biotransformation Isovanillin Isovanillin Chem_Red_I Chemical Reduction (e.g., NaBH4) Isovanillin->Chem_Red_I Product 3-Hydroxy-4-methoxybenzyl alcohol Chem_Red_V->Product Chem_Red_I->Product Biotransformation->Product

Caption: Synthetic routes to this compound.

Concluding Remarks

The choice of synthesis method for this compound depends on the specific requirements of the application, including scale, desired purity, cost considerations, and environmental impact.

  • For rapid, small-scale synthesis with high purity , the chemical reduction of vanillin or isovanillin using sodium borohydride is a well-established and efficient method.

  • For large-scale, environmentally conscious production , biotransformation offers a promising alternative, despite the longer reaction times. The high conversion rates and mild reaction conditions make it an attractive option for industrial applications.

Further research into optimizing the biotransformation process to reduce reaction times and developing more efficient catalytic systems for the chemical reduction of isovanillin could further enhance the available synthetic routes to this important molecule.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy-4-methoxybenzyl Alcohol and Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a detailed comparison of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol) and its isomer, vanillyl alcohol. While both are derivatives of benzaldehyde, their distinct substitution patterns give rise to a range of biological effects, from antioxidant and anti-inflammatory to neuroprotective and anticancer activities.

Overview of Biological Activities

Vanillyl alcohol has been the subject of numerous studies, demonstrating a broad spectrum of pharmacological properties. In contrast, direct research on the biological activities of this compound is less abundant. Much of the available data for the latter is derived from studies on its aldehyde precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This guide will present the available data for both compounds, with the clear distinction that some data for this compound is inferred from its aldehyde form.

Table 1: Comparison of Key Biological Activities

Biological ActivityThis compound (Isovanillyl alcohol) / IsovanillinVanillyl Alcohol
Antioxidant Activity Data on isovanillyl alcohol is limited. Isovanillin shows antioxidant properties.Possesses significant antioxidant activity.
Anti-inflammatory Activity Isovanillin and its derivatives have demonstrated anti-inflammatory effects.Exhibits anti-inflammatory properties in various in vivo models.[1]
Neuroprotective Effects Limited direct data available for isovanillyl alcohol.Demonstrates neuroprotective effects against toxin-induced neuronal cell death.[2][3]
Anticancer Activity Isovanillin and its derivatives show promising cytotoxic effects against various cancer cell lines.Limited data available.
Anti-angiogenic Activity Not well-documented.Displays significant inhibition of angiogenesis.[1]

Quantitative Comparison of Biological Performance

The following tables summarize the available quantitative data for the biological activities of both compounds, providing a basis for direct comparison.

Table 2: Antioxidant Activity

CompoundAssayIC50 / ActivityReference
Vanillyl AlcoholDPPH radical scavenging0.04 mg/mL[2]
Vanillyl AlcoholAlkyl radical scavenging0.006 mg/mL[2]
IsovanillinDPPH radical scavenging-Data not available in searched literature

Table 3: Neuroprotective Activity

CompoundModelParameterResultReference
Vanillyl AlcoholMPP+-induced neurotoxicity in MN9D cellsCell ViabilityDose-dependent increase[2]
Vanillyl AlcoholMPP+-induced neurotoxicity in MN9D cellsBax/Bcl-2 ratioDose-dependent decrease[2]
Vanillyl AlcoholMPP+-induced neurotoxicity in MN9D cellsCleaved PARPDose-dependent decrease[2]

Table 4: Anticancer Activity (Isovanillin Derivatives)

Compound/DerivativeCell LineIC50 (µM)Reference
6-bromoisovanillinHeLa (Cervical Cancer)19.07
Chalcone derivative 5fMIA PaCa-2 (Pancreatic Cancer)5.4 ± 0.7
Chalcone derivative 5fA549 (Lung Cancer)10.45 ± 2.15
Chalcone derivative 5fMCF7 (Breast Cancer)13.0 ± 1.68

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.

Vanillyl Alcohol: Neuroprotection via Apoptosis Modulation

Vanillyl alcohol has been shown to protect neuronal cells from apoptosis induced by neurotoxins like MPP+.[2][3] This protection is mediated, at least in part, by modulating the expression of key proteins involved in the apoptotic cascade. Specifically, vanillyl alcohol treatment leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, resulting in a lower Bax/Bcl-2 ratio.[2] This shift in balance prevents the downstream activation of executioner caspases and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Vanillyl_Alcohol_Neuroprotection MPP MPP+ ROS ↑ ROS MPP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis Vanillyl_Alcohol Vanillyl Alcohol Vanillyl_Alcohol->ROS Vanillyl_Alcohol->Bax Vanillyl_Alcohol->Bcl2 Isovanillin_Anticancer Isovanillin_Derivative Isovanillin Derivatives Cell_Cycle_Proteins Cell Cycle Regulatory Proteins Isovanillin_Derivative->Cell_Cycle_Proteins Apoptotic_Pathways Apoptotic Pathways Isovanillin_Derivative->Apoptotic_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Cancer_Cell Cancer Cell Cell_Cycle_Arrest->Cancer_Cell Inhibition of Proliferation Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis Apoptosis->Cancer_Cell Induction of Cell Death DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_sample Prepare Sample Dilutions start->prep_sample mix Mix Sample and DPPH prep_dpph->mix prep_sample->mix incubate Incubate (Dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

A Comparative Analysis of the Antioxidant Properties of Isovanillyl Alcohol and Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of isovanillyl alcohol and structurally related phenols, including vanillyl alcohol, vanillin, and guaiacol. While direct quantitative antioxidant data for isovanillyl alcohol is limited in the current literature, this document synthesizes available experimental data for related compounds to offer a predictive comparison and outlines the necessary experimental protocols for a comprehensive evaluation.

Introduction to Phenolic Antioxidants

Phenolic compounds are a large and diverse group of molecules characterized by the presence of at least one hydroxyl group attached to an aromatic ring. Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them potent antioxidants. This property is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Isovanillyl alcohol, a structural isomer of the more commonly studied vanillyl alcohol, presents an interesting subject for antioxidant research due to its unique substitution pattern on the benzene ring.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl and methoxy groups on the aromatic ring. These substituents influence the stability of the resulting phenoxyl radical after scavenging a free radical.

Structural Comparison:

  • Guaiacol: The simplest of the compared phenols, with one hydroxyl and one methoxy group.

  • Vanillin: Contains an additional aldehyde group, which is an electron-withdrawing group and can influence antioxidant activity.

  • Vanillyl Alcohol: The aldehyde group of vanillin is reduced to a hydroxyl group, which may enhance its antioxidant potential.

  • Isovanillyl Alcohol: A structural isomer of vanillyl alcohol, with the hydroxyl and methoxy groups at different positions on the aromatic ring. This positional difference is expected to alter its antioxidant capacity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of the compared phenols. It is important to note the absence of specific IC50 values for isovanillyl alcohol in the reviewed literature, underscoring the need for further experimental investigation.

CompoundAssayIC50 Value (µg/mL)Antioxidant Activity (% at 200 ppm)Reference
Isovanillyl Alcohol DPPH, ABTS, FRAPData Not AvailableData Not Available
Vanillyl Alcohol DPPH-90%[1]
Vanillin DPPH283.7623.86%[2]
Guaiacol -Data Not AvailableData Not Available
BHA (Butylated hydroxyanisole) - Standard DPPH-92%[1]

IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

To facilitate further research and a direct comparison of isovanillyl alcohol's antioxidant properties, detailed protocols for key antioxidant assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., ascorbic acid, Trolox, or BHA).

    • Solvent (methanol or ethanol).

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • In a test tube or microplate well, add a specific volume of the test compound solution to a specific volume of the DPPH solution.

    • Include a blank (solvent + DPPH) and a control for each concentration of the test sample (sample + solvent).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Trolox).

    • Solvent (e.g., ethanol or phosphate-buffered saline).

  • Procedure:

    • Generate the ABTS•+ solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with the solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio).

    • Test compound solutions at various concentrations.

    • Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Prepare the FRAP reagent fresh before use and warm it to 37°C.

    • Add a small volume of the test compound solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the ferrous sulfate solution.

    • Express the results as FRAP values (e.g., in µM Fe(II)/g of the test compound) by comparing the absorbance of the sample with the standard curve.

Visualizing Experimental and Logical Relationships

To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow A Sample Preparation (Isovanillyl Alcohol & Others) B Antioxidant Assays (DPPH, ABTS, FRAP) A->B Test Compounds C Data Collection (Spectrophotometry) B->C Measure Absorbance D Data Analysis (IC50, TEAC, FRAP values) C->D Calculate Activity E Comparative Analysis D->E Compare Results

Antioxidant Assay Experimental Workflow

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

References

A Researcher's Guide to Validating the Purity of Synthesized 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and identity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for validating the purity of 3-Hydroxy-4-methoxybenzyl alcohol (also known as isovanillyl alcohol), a compound of interest in various chemical and pharmaceutical research areas. We present experimental protocols and performance data to assist in selecting the most appropriate methods for quality assessment.

Physicochemical Characterization: The First Line of Assessment

A preliminary assessment of purity can be efficiently conducted using fundamental physicochemical methods. These techniques are rapid, require minimal sample preparation, and can reveal the presence of significant impurities or incorrect isomeric forms.

Melting Point Analysis

A sharp melting point range close to the literature value is a primary indicator of high purity. A broad melting range often suggests the presence of impurities, which depress and widen the melting point. It is also a crucial step to differentiate from its common isomer, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), which has a distinctly different melting point.

CompoundLiterature Melting Point (°C)
This compound 135-137 °C[1]
4-Hydroxy-3-methoxybenzyl alcohol (Isomer)112-115 °C[2][3]

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for qualitatively monitoring the progress of a synthesis and for detecting the presence of starting materials or major byproducts in the final product. The retention factor (Rf) is characteristic for a compound in a given solvent system.

Chromatographic Methods: Quantitative Purity Determination

For a precise quantification of purity and detection of minor impurities, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity analysis of non-volatile, thermally sensitive organic compounds. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For this compound, a reversed-phase method is typically employed. A certificate of analysis for a commercial sample indicates a purity of >98% as determined by HPLC[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both quantification and identification of impurities. Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation) is often recommended to improve peak shape and thermal stability. The NIST Chemistry WebBook provides reference GC data, including retention indices for both the native compound and its trimethylsilyl (TMS) derivative[5][6].

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with stationary/mobile phases.Separation based on boiling point and volatility, followed by mass-based detection.
Typical Column C18 (Reversed-Phase)VF-5MS or similar non-polar capillary column[5].
Detection UV-Vis (typically at 280 nm for aromatic compounds)Mass Spectrometry (MS)
Sample Prep Dissolution in a suitable solvent (e.g., Methanol/Water).Dissolution in a volatile solvent; derivatization may be required.
Key Advantage Excellent for non-volatile compounds; high precision and accuracy.High sensitivity and structural information from mass spectra.
Limitation Does not inherently provide structural information of unknowns.May require derivatization for polar analytes.
Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques are essential for unequivocally confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The spectra should be consistent with the expected structure of this compound and free from significant signals corresponding to impurities. Reference spectra are available in public databases[7][8].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum should show characteristic absorption bands for the hydroxyl (-OH) groups (both phenolic and alcoholic), the C-O bonds of the ether and alcohol, and the aromatic C-H and C=C bonds.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.

  • Sample Preparation: Dissolve the synthesized product in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 280 nm.

  • Data Analysis: Calculate the purity of the sample by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Purity Determination by GC-MS
  • Sample Preparation (with Derivatization):

    • To 1 mg of the synthesized sample, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: VF-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis: Identify the main peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Calculate purity using the area percentage method. Compare the mass spectrum to reference libraries (e.g., NIST) for confirmation[8].

Visual Guides and Workflows

To aid in the process of purity validation, the following diagrams illustrate the general workflow, a guide for selecting the appropriate analytical method, and potential impurities that may arise during synthesis.

G cluster_0 Purity Validation Workflow synth Synthesized Product prelim Preliminary Assessment (TLC, Melting Point) synth->prelim struct_confirm Structural Confirmation (NMR, FTIR) prelim->struct_confirm If promising quant Quantitative Analysis (HPLC or GC-MS) struct_confirm->quant If structure confirmed report Final Purity Report quant->report

Caption: A typical workflow for the comprehensive purity validation of a synthesized compound.

G cluster_1 Analytical Method Selection Guide start Goal of Analysis? quick Quick Check / Reaction Monitoring start->quick structure Structural Identity start->structure purity High-Accuracy Purity (%) start->purity tlc TLC / Melting Point quick->tlc nmr NMR / FTIR structure->nmr hplc HPLC / GC-MS purity->hplc

Caption: A decision tree to guide the selection of an appropriate analytical technique.

G cluster_2 Potential Synthesis Impurities start_mat Isovanillin (Starting Material) product 3-Hydroxy-4-methoxybenzyl alcohol (Target) start_mat->product impurity1 Unreacted Isovanillin start_mat->impurity1 Incomplete Reaction reductant NaBH4 (Reducing Agent) reductant->product impurity2 Over-reduction/ Side Products product->impurity2 Side Reaction impurity3 Positional Isomer (from impure starting material)

Caption: Common impurities originating from the synthesis of the target compound from isovanillin.

References

Cross-referencing spectroscopic data of isovanillyl alcohol with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of literature-reported spectroscopic data for isovanillyl alcohol (also known as 3-hydroxy-4-methoxybenzyl alcohol) with a standardized protocol for experimental verification. The objective is to offer a clear benchmark for researchers working with this compound, ensuring accurate identification and characterization.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic signatures for isovanillyl alcohol reported in scientific literature. A column for experimental data is included to facilitate direct comparison with laboratory findings.

Spectroscopic TechniqueParameterLiterature ValueExperimental Value
¹H NMR Chemical Shift (δ) in ppmData available, but specific peak list not fully detailed in search results.[1](To be filled)
¹³C NMR Chemical Shift (δ) in ppmData available from sources like ChemicalBook and PubChem.[1][2](To be filled)
Mass Spectrometry Mass-to-Charge Ratio (m/z)Molecular Weight: 154.16 g/mol .[1] GC-MS data available.[1][3](To be filled)

Experimental Workflow for Data Cross-Referencing

The process of verifying the identity and purity of a chemical sample like isovanillyl alcohol involves a systematic workflow. The following diagram illustrates the key stages from sample preparation to final data comparison.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_comp 4. Comparative Analysis cluster_conc 5. Conclusion prep Weigh Isovanillyl Alcohol Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prepare Sample for MS (e.g., in Methanol) nmr_acq ¹H and ¹³C NMR Spectroscopy (e.g., 400 MHz Spectrometer) prep->nmr_acq NMR Sample ms_acq Mass Spectrometry (e.g., ESI-Q-TOF) prep->ms_acq MS Sample proc Process Spectra: - Fourier Transform (NMR) - Baseline Correction - Peak Picking - Mass Spectrum Analysis nmr_acq->proc ms_acq->proc comp Cross-Reference Experimental Data with Literature Values in Table proc->comp conc Confirm Structure and Purity of Isovanillyl Alcohol Sample comp->conc

Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are standardized protocols for acquiring high-quality spectroscopic data for isovanillyl alcohol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isovanillyl alcohol sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 (adjust for sample concentration).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or higher (adjust for desired signal-to-noise).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

2. Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer or equivalent.

  • Sample Preparation:

    • Prepare a stock solution of isovanillyl alcohol at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Acquisition Parameters (Positive Ion Mode Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 120 °C.

    • Scan Range (m/z): 50 - 500.

    • Collision Energy: A low energy (e.g., 5-10 eV) for full scan MS and a ramped energy for MS/MS fragmentation analysis if desired.

  • Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Compare the exact mass measurement to the theoretical mass of isovanillyl alcohol (C₈H₁₀O₃, exact mass: 154.0630 Da) to confirm elemental composition.[1]

References

Efficacy of 3-Hydroxy-4-methoxybenzyl alcohol compared to other aldehyde oxidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of aldehyde oxidase (AO) inhibition is critical. This guide provides a comparative analysis of various AO inhibitors, with a focus on available experimental data. While 3-Hydroxy-4-methoxybenzyl alcohol is recognized as an inhibitor of aldehyde oxidase, a comprehensive search of available literature did not yield specific quantitative data on its inhibitory potency (IC50 or Ki values). Therefore, this guide will focus on a detailed comparison of other well-characterized AO inhibitors for which experimental data are available.

Aldehyde oxidase is a cytosolic enzyme involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of AO can lead to significant drug-drug interactions, altering the pharmacokinetic profile and potentially the efficacy and toxicity of co-administered drugs. This makes the characterization of AO inhibitors a crucial aspect of drug discovery and development.

Quantitative Comparison of Aldehyde Oxidase Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of several known aldehyde oxidase inhibitors. These values are essential for comparing the efficacy of these compounds and for predicting their potential for in vivo drug interactions. The data has been compiled from various in vitro studies, and it is important to note that experimental conditions can influence the observed values.

InhibitorSubstrate Used in AssayIC50KiMode of InhibitionSource
Raloxifene Phthalazine2.9 - 5.7 nM0.87 nMUncompetitive[1][2]
Vanillin1.2 nMUncompetitive[1]
Nicotine-Δ1'(5')-iminium ion1.4 nMUncompetitive[1]
Hydroxamic acid-containing compound52 nMNoncompetitive (for reduction reaction)[1]
Hydralazine Phthalazine~5 µM83 µMMixed Competitive/Time-Dependent[3][4]
Menadione Phthalazine~0.1 µMPredominantly Uncompetitive[2][5]
Gefitinib CarbazeranSubmicromolar to low micromolarCompetitive[6][7]
Erlotinib CarbazeranSubmicromolar to low micromolarCompetitive[6][7]
Chlorpromazine PhthalazineNanomolar range (Kis)Mostly Competitive[2]
Clozapine Phthalazine30.91 ± 4.02 µM (for reduction)Mixed[8]
Estradiol Not Specified80 nM870 nM, 4400 nMPredominantly Uncompetitive[2][9]
Tamoxifen Not SpecifiedPotent inhibitorNot specifiedNot specified[10]
Ketoconazole Phthalazine> 10 µM (low inhibition)Not specifiedNot specified[11][12]
Verapamil Not SpecifiedPotent inhibitorNot specifiedNot specified[10]
Domperidone PhthalazineModerate micromolar potencyNot specifiedMostly Competitive[2]

Experimental Protocols

The determination of inhibitory constants such as IC50 and Ki values for aldehyde oxidase inhibitors typically involves in vitro enzyme assays. While specific parameters may vary between studies, a generalized protocol is outlined below.

1. Enzyme Source:

  • Human liver cytosol (HLC) is a commonly used source of aldehyde oxidase as it represents a physiologically relevant system.[2] Recombinant human AOX1 is also utilized.[6]

2. Substrate and Inhibitor Preparation:

  • A known AO substrate, such as phthalazine or vanillin, is used.[1][2]

  • The inhibitor of interest is dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations.

3. Incubation:

  • The reaction mixture typically contains the enzyme source (e.g., HLC), the substrate, and the inhibitor in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubations are generally carried out at 37°C.

  • The reaction is initiated by the addition of a cofactor, if necessary, or the enzyme.

4. Reaction Termination and Analysis:

  • The reaction is stopped at specific time points by adding a quenching solution, such as acetonitrile or a strong acid.

  • The concentration of the product formed from the substrate metabolism is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

5. Data Analysis:

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki Determination and Mode of Inhibition: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, uncompetitive, mixed), enzyme kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then fitted to different enzyme inhibition models using non-linear regression analysis. Lineweaver-Burk plots can also be used for visual inspection of the inhibition mode.

Mechanism of Aldehyde Oxidase Inhibition

The interaction between an inhibitor and an enzyme can occur through various mechanisms, which are crucial for understanding the inhibitor's effect. The primary modes of reversible inhibition are competitive, uncompetitive, non-competitive, and mixed inhibition.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 +S EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat ESI2->ES2 -I E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 +S EI3 Enzyme-Inhibitor Complex (EI) E3->EI3 +I S3 Substrate (S) I3 Inhibitor (I) ES3->E3 -S ESI3 Enzyme-Substrate-Inhibitor Complex (ESI) ES3->ESI3 +I P3 Product (P) ES3->P3 k_cat EI3->E3 -I EI3->ESI3 +S ESI3->ES3 -I ESI3->EI3 -S E4 Enzyme (E) ES4 Enzyme-Substrate Complex (ES) E4->ES4 +S EI4 Enzyme-Inhibitor Complex (EI) E4->EI4 +I (Ki) S4 Substrate (S) I4 Inhibitor (I) ES4->E4 -S ESI4 Enzyme-Substrate-Inhibitor Complex (ESI) ES4->ESI4 +I (Ki') P4 Product (P) ES4->P4 k_cat EI4->E4 -I EI4->ESI4 +S ESI4->ES4 -I ESI4->EI4 -S

Figure 1: Schematic diagrams of different modes of reversible enzyme inhibition.

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. Increasing substrate concentration does not overcome this type of inhibition. Raloxifene is a potent uncompetitive inhibitor of aldehyde oxidase.[1]

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex with the same affinity. This binding event alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is the most general form of reversible inhibition. Hydralazine exhibits a mixed competitive and time-dependent inhibition of aldehyde oxidase.[3]

References

A Comparative Guide to the In Vivo and In vitro Effects of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro biological effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas.[1] The following sections detail its multifaceted activities, supported by experimental data, and provide an overview of the key signaling pathways involved and the methodologies used to elucidate these effects.

In Vitro Effects of DHMBA: A Summary of Key Findings

DHMBA has been extensively studied in vitro across a variety of cell lines, demonstrating significant effects on cell proliferation, viability, and inflammatory responses.

Table 1: In Vitro Effects of DHMBA on Various Cell Lines
Cell LineCell TypeConcentration RangeObserved EffectsReference
RAW264.7Mouse Macrophages1 - 1000 µMSuppressed cell growth, stimulated cell death, reduced production of inflammatory cytokines (TNF-α, IL-6, IL-1β, PGE2) induced by LPS.[2][3][4][1][2][3][4]
A549Human Lung Cancer1 - 250 µMSuppressed cell growth.[1][1]
PC-3 & DU-145Human Prostate Cancer1 - 10 µMSuppressed colony formation and cell growth.
MDA-MB-231Human Breast Cancer0.1 - 100 µMBlocked cell growth, stimulated cell death, and inhibited metastatic activity (adhesion and migration).[5][5]
Human Glioblastoma CellsHuman Brain Tumor0.1 - 250 µMSuppressed cell proliferation and stimulated apoptotic cell death.[6][6]
3T3-L1Mouse Preadipocytes1 - 100 µMInhibited lipid accumulation and repressed adipogenesis.[7][7][8]
IEC-6Rat Intestinal Epithelial CellsNot SpecifiedProtected against cold preservation injury by preserving mitochondrial function and suppressing cell death.[9][10][9][10]
HK-2Human Renal Tubular Cells250 - 500 µMMitigated cytotoxicity induced by an ROS inducer and regulated mitochondrial homeostasis.[11][11]

In Vivo Effects of DHMBA: Insights from Animal Studies

In vivo studies in animal models have corroborated the antioxidant and protective effects of DHMBA observed in vitro.

Table 2: In Vivo Effects of DHMBA in Animal Models
Animal ModelAdministration RouteDosageObserved EffectsReference
Stress-loaded RatsOralNot SpecifiedDecreased brain and hippocampal 8-hydroxy-2'-deoxyguanosine levels, increased hippocampal glucocorticoid receptor-α levels, and decreased plasma corticosterone concentration.[12][12]
Oxidative Stress Mouse ModelOral (DHMBA-containing oyster extract)24.3 µg/mL in extractSignificantly lower levels of malondialdehyde in various organs, reduced 8-hydroxy-2'-deoxyguanosine in the kidneys, and decreased plasma corticosterone levels.[13][13]
Old C57BL/6J MiceNot SpecifiedNot SpecifiedImproved working memory, reduced anxiety behavior, and inhibited neuronal loss.[14]
Non-alcoholic Steatohepatitis (NASH) Mouse ModelOral (DHMBA-rich oyster extracts)Not SpecifiedAttenuated obesity, insulin resistance, hepatic steatosis, inflammation, fibrosis, and apoptosis.[15][16][15][16]
Rats (in vivo microdialysis)Hippocampal perfusion1 mmol/LSuppressed glutamatergic neuron activity.[17][17]

Key Signaling Pathways Modulated by DHMBA

DHMBA exerts its biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

DHMBA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By downregulating the phosphorylation of key proteins in this pathway, DHMBA can suppress the growth of cancer cells and inhibit adipogenesis.[1][2][5][7]

PI3K_Akt_mTOR_Pathway DHMBA DHMBA PI3K PI3K DHMBA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

DHMBA's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. DHMBA treatment has been observed to decrease the levels of MAPK and phosphorylated MAPK, contributing to its anti-cancer and anti-inflammatory effects.[1][2][5][7]

MAPK_Pathway DHMBA DHMBA Ras Ras DHMBA->Ras MAPK MAPK Ras->MAPK pMAPK p-MAPK MAPK->pMAPK CellProliferation Cell Proliferation pMAPK->CellProliferation

DHMBA's inhibitory effect on the MAPK signaling pathway.
Nrf2 Antioxidant Pathway

DHMBA is a potent activator of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, DHMBA upregulates the expression of various antioxidant enzymes, thereby protecting cells from oxidative stress.[9][11][12]

Nrf2_Pathway DHMBA DHMBA Keap1 Keap1 DHMBA->Keap1 Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes transcription

Activation of the Nrf2 antioxidant pathway by DHMBA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited research on DHMBA.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of DHMBA B->C D Incubate for the desired exposure period C->D E Add MTT or MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Add solubilization solution (for MTT) F->G H Measure absorbance at ~490-570 nm F->H G->H

Workflow for a typical cell viability assay.

Protocol Details:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of DHMBA or a vehicle control.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well.[18][19]

  • Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.[18][19]

  • Solubilization (MTT only): If using MTT, a solubilizing agent is added to dissolve the formazan crystals.[18][19]

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

Western Blotting

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

Workflow:

Western_Blot_Workflow A Protein Extraction from DHMBA-treated cells B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer to a membrane (e.g., PVDF) C->D E Blocking (to prevent non-specific antibody binding) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (e.g., Chemiluminescence) G->H

A generalized workflow for Western blotting.

Protocol Details:

  • Protein Extraction: Cells treated with DHMBA are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light), which is then captured.[20][21][22]

Conclusion

The available evidence strongly indicates that 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) is a promising bioactive compound with potent antioxidant, anti-inflammatory, anti-cancer, and anti-adipogenic properties. Its effects are well-documented in a variety of in vitro and in vivo models, and are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and Nrf2. This guide provides a consolidated overview of the current research, offering a valuable resource for scientists and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action in various disease models.

References

The Art of Structure-Activity Relationship: A Comparative Guide to 3-Hydroxy-4-methoxybenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads to the exploration of natural product scaffolds and their synthetic derivatives. Among these, phenolic compounds, particularly substituted benzyl alcohols, have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 3-Hydroxy-4-methoxybenzyl alcohol (isovanillyl alcohol) derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.

Unveiling the Biological Potential: A Comparative Analysis

The substitution pattern on the benzene ring of benzyl alcohol derivatives plays a pivotal role in determining their biological efficacy. The interplay between hydroxyl and methoxy groups, in particular, dictates the antioxidant capacity and the ability to modulate key signaling pathways involved in inflammation and cancer.

A notable example highlighting the importance of the substitution pattern is the comparison between this compound and its close analogue, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). DHMBA, a potent antioxidant, has demonstrated significant anti-inflammatory and anticancer activities.[1] This enhanced activity is largely attributed to the presence of the additional hydroxyl group, which increases the molecule's ability to donate hydrogen atoms and scavenge free radicals.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. The number and position of hydroxyl groups are critical determinants of this activity. Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant potential.

CompoundStructureAntioxidant Activity (IC50/Inhibition %)Assay
This compound this compoundData not readily available in comparative studies.-
4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol) 4-Hydroxy-3-methoxybenzyl alcoholPossesses antioxidant activity.Various
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) 3,5-Dihydroxy-4-methoxybenzyl alcoholPotent radical scavenger.[1]ORAC
Gallic Acid Gallic AcidPotent antioxidant activity.[1]Various

Note: Direct comparative IC50 values for a series of this compound derivatives are not available in a single study. The table presents available information to infer SAR.

Anti-inflammatory Activity

Inflammation is a complex biological process, and chronic inflammation is a key driver of many diseases. Phenolic compounds often exert their anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

CompoundEffect on Inflammatory MarkersCell Line/Model
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Suppressed the growth and stimulated the death of RAW264.7 macrophage cells.[2]RAW264.7 cells
Benzyl alcohol derivatives from Hericium erinaceum Decreased LPS-induced NO and PGE2 production.[3]RAW 264.7 cells
General Phenolic Antioxidants Inhibit LPS-induced transcription of TNFα.[4]Macrophages
Anticancer Activity

The antiproliferative and pro-apoptotic effects of phenolic compounds make them promising candidates for cancer therapy. Their mechanisms of action often involve the modulation of multiple signaling pathways that control cell growth and survival.

CompoundEffect on Cancer CellsCell Line
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Significantly affected cell proliferation and stimulated cell death in A549 lung cancer cells at 1 or 10 µM.[5]A549 (Lung Cancer)
Gallic Acid Did not affect the proliferation or death of A549 cells at 1 and 10 μM.[5]A549 (Lung Cancer)
o-Vanillin Showed the highest cytotoxicity for all cell lines tested, with an IC50 of 35.40 ± 4.2 μM on MDA-MB-231 breast cancer cells.[6]MDA-MB-231 (Breast Cancer), PC-3, DU-145 (Prostate Cancer), HT-29 (Colon Cancer)
Catechol derivative from piperonal Showed higher cytotoxicity on breast and prostate cancer cell lines.[6]MDA-MB-231 (Breast Cancer), PC-3 (Prostate Cancer)

Key Signaling Pathways in Focus

The biological activities of this compound derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

experimental_workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_anticancer Anticancer Activity Assessment A1 DPPH Radical Scavenging Assay A2 ABTS Radical Cation Scavenging Assay A3 Ferric Reducing Antioxidant Power (FRAP) B1 LPS-stimulated RAW 264.7 Macrophages B2 Measurement of Nitric Oxide (NO) Production B1->B2 B3 Analysis of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B2->B3 C1 Cancer Cell Lines (e.g., A549, MCF-7) C2 Cell Viability Assay (e.g., MTT) C1->C2 C3 Apoptosis Assay (e.g., Flow Cytometry) C2->C3

General experimental workflow for evaluating the biological activities of this compound derivatives.
The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds, including DHMBA, have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory activates Derivatives 3-Hydroxy-4-methoxybenzyl alcohol Derivatives Derivatives->IKK inhibit Derivatives->NFkB inhibit nuclear translocation

Inhibition of the NF-κB signaling pathway by this compound derivatives.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain phenolic compounds can modulate the MAPK pathway, leading to the inhibition of cancer cell growth.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes Derivatives 3-Hydroxy-4-methoxybenzyl alcohol Derivatives Derivatives->Ras inhibit Derivatives->Raf inhibit

Modulation of the MAPK signaling pathway by this compound derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following are methodologies for key assays used to evaluate the biological activities of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation:

    • Dissolve the test compounds (this compound derivatives) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

The exploration of this compound derivatives reveals a promising landscape for the discovery of novel therapeutic agents. The structure-activity relationships, though not yet exhaustively defined for a complete series of these compounds, clearly indicate that the number and position of hydroxyl and methoxy groups are critical for their antioxidant, anti-inflammatory, and anticancer activities. The potent bioactivity of the dihydroxy analog, DHMBA, underscores the potential for enhancing efficacy through targeted structural modifications.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish more precise SARs. This will enable the rational design of compounds with improved potency and selectivity for specific biological targets. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular interactions and signaling pathways through which these compounds exert their therapeutic effects. The continued investigation of this versatile chemical scaffold holds significant promise for the development of next-generation drugs for a variety of human diseases.

References

Isovanillyl Alcohol: A Comparative Performance Analysis in Antioxidant and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isovanillyl alcohol's performance against its structural isomer, vanillyl alcohol, and the widely used flavoring agent, vanillin. This analysis is based on available experimental data for their antioxidant and anti-inflammatory activities.

While isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) shows promise in various biochemical applications, a direct quantitative comparison with its common alternatives has been challenging due to a scarcity of specific performance data. This guide synthesizes the available information to offer a preliminary benchmark.

Antioxidant Activity: A Comparative Overview

The antioxidant capacity of phenolic compounds is crucial in combating oxidative stress implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method to evaluate this activity, with the half-maximal inhibitory concentration (IC50) being a key metric—a lower IC50 indicates higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)
Isovanillyl Alcohol Data not available in reviewed literature
Vanillyl Alcohol 90% inhibition at 200 ppm
Vanillin 10.06 ppm[1] - 283.76 µg/mL[2]

Note: Direct comparison of IC50 values requires consistent experimental conditions. The provided data for vanillin shows variability, which could be attributed to different assay protocols.

Anti-inflammatory Potential: Nitric Oxide Inhibition

Chronic inflammation is a key factor in the pathogenesis of many diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro model for assessing anti-inflammatory activity.

CompoundLPS-Induced Nitric Oxide Inhibition (IC50) in RAW 264.7 Cells
Isovanillyl Alcohol Data not available in reviewed literature
Vanillyl Alcohol Qualitative evidence of anti-inflammatory activity[3]
Vanillin Qualitative evidence of nitric oxide inhibition

Currently, there is a lack of specific IC50 values for isovanillyl alcohol, vanillyl alcohol, and vanillin in the LPS-induced nitric oxide inhibition assay in RAW 264.7 cells. However, qualitative studies have indicated that both vanillyl alcohol and vanillin possess anti-inflammatory properties.[3] Vanillin has been shown to significantly decrease the production of nitric oxide in LPS-stimulated microglial cells. Further quantitative studies are required to establish a clear performance benchmark for isovanillyl alcohol in this context.

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for drug development. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and cellular stress responses.

Vanillin has been shown to inhibit the activation of the NF-κB signaling pathway , a critical mediator of inflammatory responses.[4] By suppressing NF-κB, vanillin can downregulate the expression of pro-inflammatory genes. Additionally, vanillin has been observed to influence the MAPK signaling pathway , which is involved in a wide range of cellular processes including inflammation and apoptosis.[5]

Specific details on the modulation of these pathways by isovanillyl alcohol and vanillyl alcohol are not extensively documented in the current literature. However, given their structural similarities to vanillin, it is plausible that they may exert their effects through similar mechanisms.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Sample Preparation: A series of concentrations of the test compound (isovanillyl alcohol, vanillyl alcohol, or vanillin) are prepared.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

LPS-Induced Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response and nitric oxide production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of nitric oxide is not due to cytotoxicity of the test compound.

Visualizing the Pathways

To illustrate the potential mechanisms of action, the following diagrams depict the experimental workflow and a key signaling pathway involved in the inflammatory response.

experimental_workflow cluster_antioxidant DPPH Antioxidant Assay cluster_inflammatory Nitric Oxide Inhibition Assay A1 Prepare DPPH Solution A3 Mix & Incubate A1->A3 A2 Prepare Compound Dilutions (Isovanillyl Alcohol, Vanillyl Alcohol, Vanillin) A2->A3 A4 Measure Absorbance (517 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture RAW 264.7 Cells B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure Nitrite (Griess Reagent) B3->B4 B5 Calculate IC50 B4->B5

Experimental Workflow Diagram

nf_kb_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Freed Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Vanillin Vanillin Vanillin->IKK Inhibits

Simplified NF-κB Signaling Pathway

Conclusion

Based on the currently available data, both vanillyl alcohol and vanillin demonstrate notable antioxidant and anti-inflammatory properties. While quantitative data for isovanillyl alcohol is lacking, its structural similarity to these compounds suggests it holds similar potential. Further experimental studies are imperative to quantify the bioactivity of isovanillyl alcohol and enable a direct and comprehensive comparison. This will be crucial for researchers and drug development professionals in selecting the most effective compound for their specific applications.

References

A Comparative Guide to the Antioxidant Properties of Isovanillyl Alcohol and 3,5-dihydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two phenolic antioxidants: isovanillyl alcohol (also known as vanillyl alcohol) and 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). The objective is to present their performance based on available experimental data, detailing their mechanisms of action, relative potency, and the cellular pathways they influence.

Introduction to the Compounds

Isovanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a derivative of vanillin, a primary component of vanilla bean extract. It is recognized for its antioxidant properties and has been investigated for its neuroprotective and anti-inflammatory effects.[1]

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) is a novel and potent antioxidant first isolated from the Pacific oyster, Crassostrea gigas.[2] It has garnered significant attention for its dual-action antioxidant capabilities, functioning as both a direct radical scavenger and an inducer of endogenous antioxidant systems.[2]

FeatureIsovanillyl Alcohol3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA)
Chemical Structure
alt text
alt text
Common Source Derived from Vanillin[1]Pacific oyster (Crassostrea gigas)[2]
Molecular Formula C₈H₁₀O₃C₈H₁₀O₄
Molecular Weight 154.16 g/mol 170.16 g/mol

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of a compound is commonly evaluated using in vitro assays that measure its ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods, with efficacy often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher antioxidant potency.[3]

Table 1: Summary of In Vitro Antioxidant Activity

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Notes & References
Isovanillyl Alcohol Data not available in searched literature.Data not available in searched literature.Studies confirm its ability to scavenge free radicals, but specific IC50 values are not consistently reported.[4]
Vanillin (precursor)283.76 µg/mL145.67 µg/mLVanillin, the aldehyde precursor to isovanillyl alcohol, shows modest radical scavenging activity.[5][6]
DHMBA Data not available in searched literature.Data not available in searched literature.Described as a "potent" radical scavenger. Computational studies suggest it is ~15 times stronger than the standard, Trolox.[2]

Summary of In Vitro Findings:

While specific IC50 values for isovanillyl alcohol and DHMBA are elusive in the reviewed literature, the available information suggests a significant difference in potency. DHMBA is consistently described as a highly potent antioxidant, with computational models supporting its superior peroxyl radical scavenging ability compared to common standards. In contrast, data on vanillin, the chemical precursor to isovanillyl alcohol, indicates moderate to low direct radical scavenging activity.[6]

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, the biological efficacy of an antioxidant depends on its interaction with cellular pathways that mitigate oxidative stress.

Isovanillyl Alcohol: Attenuation of ROS and Apoptotic Modulation

In cellular models, isovanillyl alcohol demonstrates protective effects by reducing levels of reactive oxygen species (ROS).[7] Its mechanism is linked to the modulation of the apoptotic process. Specifically, it has been shown to decrease the Bax/Bcl-2 ratio, a key indicator of cellular commitment to apoptosis, thereby protecting cells from oxidative stress-induced death.[7]

DHMBA: A Dual-Action Antioxidant via Nrf2 Activation

DHMBA exhibits a more complex, dual-action mechanism. In addition to its potent direct radical scavenging, it activates key intracellular antioxidant pathways.[8]

  • Direct Scavenging: DHMBA directly neutralizes free radicals, providing an immediate line of defense against oxidative damage.[2]

  • Indirect Antioxidant Activity: DHMBA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Upon activation by DHMBA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes constitute the cell's endogenous antioxidant defense system.[8]

This dual mechanism suggests that DHMBA not only neutralizes existing oxidative threats but also enhances the cell's intrinsic capacity to resist future oxidative stress.

Mandatory Visualizations

G General Mechanism of Phenolic Antioxidants Phenol Phenolic Antioxidant (Ar-OH) PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical H• donation Neutralized Neutralized Molecule (RH) Radical Free Radical (R•) Radical->Neutralized

Caption: Phenolic antioxidant donating a hydrogen atom to neutralize a free radical.

Nrf2_Pathway DHMBA-Mediated Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHMBA DHMBA Keap1_Nrf2 Keap1-Nrf2 Complex DHMBA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Genes Promotes Transcription

Caption: DHMBA induces the Nrf2 signaling pathway to boost cellular defenses.

G Experimental Workflow for In Vitro Antioxidant Assays A Prepare Stock Solutions of Test Compounds (Isovanillyl Alcohol, DHMBA) B Prepare Serial Dilutions A->B D Mix Compound Dilutions with Radical Solution B->D C Prepare Radical Solution (DPPH or ABTS•+) C->D E Incubate in the Dark (Specified Time) D->E F Measure Absorbance (517nm for DPPH, 734nm for ABTS) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. Concentration and Determine IC50 Value G->H

Caption: Standard workflow for determining antioxidant IC50 values via DPPH or ABTS.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Test compounds (Isovanillyl alcohol, DHMBA)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of each test compound and the positive control (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay: a. To each well of a 96-well plate, add 50 µL of the various concentrations of the test samples or positive control. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank control, add 50 µL of methanol instead of the sample.

  • Incubation: Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the % inhibition against the concentration of the test sample. The IC50 value is the concentration required to inhibit 50% of the DPPH radicals, determined from the graph via linear regression.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds and positive control (Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the test compounds and Trolox standard in the appropriate solvent.

  • Assay: a. Add 20 µL of each sample dilution to a well or cuvette. b. Add 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described in the DPPH protocol.

  • IC50 Determination: Determine the IC50 value from the dose-response curve. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

Both isovanillyl alcohol and 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) are valuable phenolic compounds with demonstrated antioxidant capabilities. However, the available evidence strongly suggests that DHMBA is a more potent and multifaceted antioxidant .

  • Potency: While direct quantitative comparisons are lacking, qualitative and computational data characterize DHMBA as a significantly more powerful radical scavenger than compounds related to isovanillyl alcohol.[2]

  • Mechanism of Action: Isovanillyl alcohol appears to act primarily as a direct ROS scavenger, which contributes to its protective cellular effects.[7] In contrast, DHMBA operates via a superior dual mechanism: it is both a potent direct scavenger and an inducer of the cell's own powerful antioxidant enzyme systems through the Nrf2 pathway.[8][9] This secondary action provides a more sustained and amplified protective effect.

For researchers and drug development professionals, DHMBA represents a more promising lead compound for applications requiring robust protection against oxidative stress. Further head-to-head studies using standardized in vitro and cellular assays are necessary to definitively quantify the performance differences between these two molecules.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-methoxybenzyl Alcohol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4-methoxybenzyl alcohol (CAS No: 4383-06-6), also known as Isovanillyl alcohol. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in research and drug development settings.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. This compound is classified with specific risks that necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Hazard ClassGHS Hazard CodeDescriptionRecommended PPE
Skin Corrosion/IrritationH315Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
Serious Eye Damage/IrritationH319Causes serious eye irritationSafety goggles or face shield
Specific Target Organ ToxicityH335May cause respiratory irritationType N95 (US) respirator or equivalent

In case of exposure:

  • Skin Contact: Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.[5][6] Intentional dilution as a substitute for proper disposal is illegal.[6]

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[7]

  • Segregate this waste stream from other chemical wastes, especially incompatible materials like oxidizing agents, to prevent dangerous reactions.[5]

Step 2: Containerization

  • Collect all this compound waste in a designated, chemically compatible container with a secure, tightly sealed lid.[3][8] The original container may be used if it is in good condition.[8]

  • Ensure the container is kept closed except when actively adding waste.[7][8]

Step 3: Labeling

  • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][9]

  • The label must include the full chemical name: "this compound" and list all components and their approximate concentrations if it is a mixed waste stream.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]

  • The storage area should be a cool, well-ventilated place, away from heat or ignition sources.[9]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or when waste has been accumulated for the maximum allowable time per institutional and local regulations (e.g., 90 days or one year for partially filled containers in an SAA), arrange for its removal.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Follow their specific instructions for collection and documentation.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G cluster_start Start: Waste Generation cluster_procedure Disposal Procedure cluster_container Empty Container Handling start 3-Hydroxy-4-methoxybenzyl Alcohol Waste Generated (Solid, Liquid, or Contaminated Material) node_identify Step 1: Identify & Segregate Treat as Hazardous Waste. Keep separate from incompatible chemicals. start->node_identify node_empty_q Is the original container empty? start->node_empty_q If dealing with an empty container node_contain Step 2: Containerize Use a compatible, sealed container. node_identify->node_contain node_label Step 3: Label Affix 'Hazardous Waste' tag with full chemical name. node_contain->node_label node_store Step 4: Store Place in designated Satellite Accumulation Area (SAA). node_label->node_store node_dispose Step 5: Arrange Pickup Contact EHS or licensed waste contractor for disposal. node_store->node_dispose end_point End of Process node_dispose->end_point node_empty_q->node_identify No node_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. node_empty_q->node_rinse Yes node_rinse->node_contain Add rinsate to hazardous waste node_dispose_container Deface label and dispose of empty container per institutional guidelines (e.g., regular trash or glass recycling). node_rinse->node_dispose_container node_dispose_container->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-4-methoxybenzyl alcohol (CAS No: 4383-06-6), ensuring the well-being of laboratory personnel and adherence to safety protocols.

Researchers, scientists, and drug development professionals are advised to familiarize themselves with the following procedures to mitigate risks associated with the handling of this compound. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment.

Essential Safety and Physical Data

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 4383-06-6[1][2]
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol [1][2]
Melting Point 135-137 °C[1][2]
Appearance Solid[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.[1][2]

Protection TypeSpecification
Eye Protection Chemical safety goggles or eyeshields.[1][2]
Hand Protection Protective gloves.[1][2]
Respiratory Protection Type N95 (US) dust mask or equivalent.[1][2]
Body Protection Laboratory coat.

Step-by-Step Operational Plan for Safe Handling

The following procedural steps provide a clear guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[3][5] The recommended storage temperature is between 10°C - 25°C.

2. Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

3. Handling and Use:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[7]

4. First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

5. Spill and Leak Procedures:

  • Ensure adequate ventilation and wear appropriate PPE.[3]

  • Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly.

6. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Treat all waste, including contaminated materials, as hazardous waste.[8]

  • Collect waste in a designated, properly labeled, and sealed container.[8]

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, N95 Mask) A->B C Ensure Engineering Controls are Active (Fume Hood, Eyewash Station) B->C D Weigh/Handle Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Waste into Labeled Container F->G H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I J Spill Response K First Aid Measures (Skin/Eye Contact, Inhalation)

Caption: Logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methoxybenzyl alcohol
Reactant of Route 2
3-Hydroxy-4-methoxybenzyl alcohol

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